2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2,6)4-7-3-9-8-4/h3H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIPXOYOBZPPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: The 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Scaffold
This technical guide provides an in-depth analysis of the 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine scaffold, a high-value pharmacophore in modern medicinal chemistry.
Executive Summary
The 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine motif represents a "privileged structure" in drug discovery, combining the bioisosteric utility of the 1,2,4-oxadiazole ring with the metabolic stability of a gem-dimethyl substituted amine. This scaffold is increasingly utilized to replace hydrolytically unstable amide or ester bonds while simultaneously modulating lipophilicity (LogP) and basicity (pKa). This guide details the structural properties, synthetic pathways, and medicinal chemistry applications of this core moiety.[1][2][3][4]
Structural Analysis & Physicochemical Profile
Chemical Identity[4][5][6]
-
IUPAC Name: 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
-
Common Descriptors: 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole;
-dimethyl-1,2,4-oxadiazole-3-methanamine. -
Core Components:
-
1,2,4-Oxadiazole Ring: An electron-deficient aromatic heterocycle acting as a bioisostere for carboxylic acids, esters, and amides.[1]
-
Isopropylamine Bridge (Gem-dimethyl): A quaternary carbon linker that restricts conformational freedom (Thorpe-Ingold effect) and blocks metabolic
-hydroxylation.
-
Physicochemical Properties (Estimated)
The integration of the electron-withdrawing oxadiazole ring with the aliphatic amine significantly alters the physicochemical profile compared to a standard alkyl amine.
| Property | Value / Range | Mechanistic Insight |
| Molecular Weight | ~127.14 g/mol | Fragment-sized, ideal for lead optimization (Rule of 3 compliant). |
| pKa (Conjugate Acid) | 8.0 – 9.0 | The electron-withdrawing nature of the oxadiazole (inductively via C3) lowers the pKa of the amine relative to tert-butylamine (~10.6), improving CNS penetration potential by increasing the uncharged fraction at physiological pH. |
| LogP | -0.2 to 0.5 | Highly polar fragment; lipophilicity is modulated by the substituent at the C5 position of the oxadiazole. |
| H-Bond Donors (HBD) | 2 (Primary Amine) | Critical for active site interactions (e.g., Asp/Glu residues). |
| H-Bond Acceptors (HBA) | 3 (N2, N4, O) | The ring nitrogens serve as weak acceptors; the oxygen is generally poor. |
Synthetic Methodologies
The synthesis of 3-substituted-1,2,4-oxadiazoles carrying a sensitive amine functionality requires a robust protection strategy. The Amidoxime Route is the industry standard for scalability and reliability.
Core Synthetic Pathway (The Amidoxime Route)
This protocol utilizes the condensation of an amidoxime with an activated carboxylic acid derivative.
Step 1: Amidoxime Formation Reaction of 2-amino-2-methylpropanenitrile with hydroxylamine. Note: The amine is often Boc-protected prior to this step to prevent side reactions.
Step 2: O-Acylation & Cyclization The amidoxime reacts with a carboxylic acid derivative (R-COOH) to form an O-acylamidoxime intermediate, which undergoes thermal cyclodehydration to close the 1,2,4-oxadiazole ring.
Figure 1: General synthetic workflow for the construction of the 3-substituted 1,2,4-oxadiazole scaffold.
Detailed Experimental Protocol (Standardized)
Note: This protocol assumes a Boc-protected starting material to ensure chemoselectivity.
-
Amidoxime Synthesis:
-
Dissolve N-Boc-2-amino-2-methylpropanenitrile (1.0 eq) in Ethanol/Water (2:1).
-
Add Hydroxylamine hydrochloride (2.0 eq) and Sodium Carbonate (1.5 eq).
-
Reflux at 80°C for 6–12 hours. Monitor by TLC/LCMS.
-
Concentrate in vacuo, extract with EtOAc, and crystallize to yield the amidoxime.
-
-
Cyclization (One-Pot Method):
-
Dissolve the carboxylic acid (R-COOH, 1.0 eq) in DMF.
-
Add activation reagent (e.g., CDI or HATU, 1.1 eq) and stir for 30 min at RT.
-
Add the Amidoxime (1.0 eq) prepared in Step 1.
-
Stir at RT for 1 hour (formation of O-acyl intermediate).
-
Heat to 100–110°C for 4–6 hours to effect cyclization.
-
Alternative: For thermal-sensitive substrates, use TBAF (1.0 M in THF) at RT to catalyze cyclization.
-
-
Deprotection:
-
Treat the crude oxadiazole with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.
-
Isolate the final product as the Hydrochloride or Trifluoroacetate salt.
-
Medicinal Chemistry Utility
Bioisosterism & Metabolic Stability
The 1,2,4-oxadiazole ring is a classic bioisostere for amide and ester bonds. When combined with the gem-dimethyl amine, it offers distinct advantages:
-
Hydrolytic Stability: Unlike esters and amides, the oxadiazole ring is resistant to esterases and peptidases, prolonging plasma half-life (
). -
Metabolic Blockade: The gem-dimethyl group at the
-position to the amine prevents metabolic deamination (via -carbon oxidation), a common clearance pathway for primary amines. -
Conformational Restriction: The bulky gem-dimethyl group locks the amine orientation relative to the ring, reducing entropic penalty upon binding to the target protein.
Figure 2: Bioisosteric relationship mapping. The oxadiazole mimics the geometry and electronics of carbonyl-containing linkers.
Applications in Drug Design
This scaffold is frequently observed in:
-
S1P1 Receptor Agonists: Used to mimic the lipophilic tail and polar headgroup geometry required for the Sphingosine-1-Phosphate receptor binding pocket (e.g., Ozanimod analogs).
-
Peptidomimetics: Replacing the peptide bond to create protease-resistant analogs.
-
CNS Agents: The lowered pKa (compared to alkyl amines) reduces the cationic character at physiological pH, potentially enhancing Blood-Brain Barrier (BBB) permeability.
References
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Pace, A., & Pierro, P. (2009). The 1,2,4-Oxadiazole Ring: A Versatile Building Block in Medicinal Chemistry. Organic & Biomolecular Chemistry.
-
PubChem Compound Summary. (2023). 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine.[5] National Library of Medicine.
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijper.org [ijper.org]
- 5. PubChemLite - 2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine, a heterocyclic building block of significant interest in modern medicinal chemistry. We delve into the strategic importance of the 1,2,4-oxadiazole scaffold, detailing the compound's chemical identity, and presenting a thorough, safety-driven synthetic pathway to its hydrobromide salt, as developed in process chemistry settings. The narrative emphasizes the rationale behind experimental choices, particularly concerning the management of thermally hazardous intermediates. Key protocols, characterization data, and safety considerations are outlined to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective synthesis and application.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
In the landscape of drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the five-membered 1,2,4-oxadiazole ring is a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets.[1][2] This heterocycle is a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability, favorable pharmacokinetic properties, and a rigid framework for orienting substituents in three-dimensional space to optimize target engagement.[1][3]
The inherent chemical properties of the 1,2,4-oxadiazole ring—including its electron-deficient nature, thermal stability, and capacity for hydrogen bonding—make it a valuable component in designing novel therapeutics.[3] Derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[3] The subject of this guide, 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine, serves as a key fragment in the construction of more complex drug candidates, highlighting its importance in the pharmaceutical development pipeline.[4]
Compound Profile: 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
A clear understanding of a compound's fundamental properties is essential before its inclusion in any research or development program. This section outlines the key identifiers for 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine and its hydrobromide salt.
| Property | Value | Source(s) |
| Chemical Name | 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine | [4] |
| Synonym(s) | 3-(2-Amino-2-propyl)-1,2,4-oxadiazole | - |
| CAS Number | Not explicitly found for the free base. The hydrobromide salt is the primary subject of synthesis literature. | - |
| Molecular Formula | C₅H₉N₃O | [4] |
| Molecular Weight | 127.14 g/mol | [4] |
| Salt Form | Hydrobromide (HBr) | [4] |
| Molecular Formula (HBr) | C₅H₁₀BrN₃O | [4] |
| Molecular Weight (HBr) | 208.05 g/mol | [4] |
Synthesis and Manufacturing: A Process Safety-Driven Approach
The synthesis of small, nitrogen-rich heterocyclic compounds like 1,2,4-oxadiazoles presents unique challenges, most notably the potential for thermal hazards associated with energetic intermediates.[4] The following synthetic strategy is based on a scalable and safety-optimized process developed for the hydrobromide salt of the target compound.[4]
Retrosynthetic Analysis & Strategy
The core of the 1,2,4-oxadiazole ring is typically formed via the cyclodehydration of an O-acyl amidoxime intermediate.[5][6] This intermediate, in turn, is generated from the acylation of an amidoxime. The amidoxime itself is synthesized from a corresponding nitrile. This establishes a clear, multi-step pathway from a simple nitrile precursor.
A critical consideration in this pathway is the management of the amine functionality. The propan-2-amine group is nucleophilic and must be protected during the initial steps to prevent unwanted side reactions. The choice of protecting group is paramount, not only for its chemical stability and ease of removal but also for its impact on the thermal stability of the intermediates. A process safety analysis reveals that while a tert-butoxycarbonyl (Boc) group is effective, a benzyl carbamate (Cbz) group confers greater thermal stability to the nitrile and amidoxime intermediates, a crucial factor for scalable synthesis.[4]
The overall synthetic workflow is therefore designed as follows:
Caption: Scalable synthesis workflow for the target compound.
Characterization
The final product and key intermediates should be characterized using standard analytical techniques to confirm identity and purity.
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (75-100 MHz, DMSO-d₆) δ (ppm) |
| Cbz-Protected Oxadiazole (4c) | 9.44 (s, 1H), 7.91 (br s, 1H), 7.39–7.28 (m, 5H), 4.95 (s, 2H), 1.57 (s, 6H) | 173.74, 166.48, 154.62, 136.88, 127.71, 127.62, 65.00, 50.51, 26.65 |
| Final Product (5·HBr) | 9.79 (s, 1H), 8.90–8.71 (m, 3H), 1.65 (s, 6H) | 170.60, 168.14, 51.56, 25.05 |
Data sourced from ACS Org. Process Res. Dev. 2016, 20, 7, 1345–1352. [4]
Applications in Drug Discovery
The primary utility of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is as a versatile building block in drug discovery programs. [4]Its structure combines two key features:
-
The 1,2,4-Oxadiazole Core: Provides a stable, aromatic linker that can act as a hydrogen bond acceptor and a rigid scaffold.
-
The gem-Dimethyl Ethylamine Moiety: This group provides a basic nitrogen center for salt formation and interaction with biological targets, while the gem-dimethyl substitution can impart favorable metabolic stability by blocking α-carbon oxidation.
This combination makes it an attractive fragment for incorporation into larger molecules targeting a variety of receptors and enzymes, where the amine can form key ionic interactions and the oxadiazole can position other pharmacophoric elements.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, a robust safety assessment can be constructed based on its functional groups and the hazards identified during its synthesis.
Hazard Identification
-
Amines: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage. They may also be harmful if inhaled or swallowed.
-
Oxadiazole Intermediates: The synthesis involves aza-rich intermediates which can be thermally unstable and pose an explosion hazard if not handled correctly. [4]The final hydrobromide salt has shown significant decomposition at temperatures above 50 °C over extended periods. [4]* Reagents: The synthesis utilizes corrosive acids (HBr in acetic acid), flammable solvents (MTBE, heptane), and toxic reagents (benzyl chloroformate).
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the compound and all reagents in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.
-
Thermal Hazard Management: Strictly adhere to the temperature limits specified in the synthetic protocols. Avoid heating the final product for drying. Use process safety tools like Differential Scanning Calorimetry (DSC) to assess the thermal stability of intermediates if scaling up the synthesis.
Storage
-
Final Product (Hydrobromide Salt): Based on thermal stability modeling, it is recommended that the final product be stored at temperatures below 5 °C to ensure long-term stability. [4]* General: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is a valuable heterocyclic building block with direct applications in pharmaceutical research and development. While its synthesis requires careful management of thermally sensitive intermediates, the process-safety-driven approach detailed in this guide provides a robust and scalable pathway to the hydrobromide salt. By understanding the chemical rationale behind the synthetic steps, from the strategic choice of protecting groups to the conditions for cyclization and deprotection, researchers can confidently produce and utilize this compound in their discovery programs, leveraging the unique structural and physicochemical benefits of the 1,2,4-oxadiazole scaffold.
References
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 861. [Link]
-
Naini, V., et al. (2016). A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy. Organic Process Research & Development, 20(7), 1345–1352. [Link]
- Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. (n.d.). Google Patents.
-
Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. (n.d.). RSC Publishing. Retrieved February 26, 2026, from [Link]
-
An improved synthesis of 1,2,4-oxadiazoles on solid support. (2001). PubMed. Retrieved February 26, 2026, from [Link]
-
A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). MDPI. Retrieved February 26, 2026, from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved February 26, 2026, from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved February 26, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]
-
Acids - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 26, 2026, from [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Arkivoc. Retrieved February 26, 2026, from [Link]
-
2-Amino-1,3,4-oxadiazole. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. Retrieved February 26, 2026, from [Link]
-
2-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride. (n.d.). PubChemLite. Retrieved February 26, 2026, from [Link]
-
2-Amino-2-methylpropanenitrile. (n.d.). Oakwood Chemical. Retrieved February 26, 2026, from [Link]
-
Srivastava, R., & Kumar, A. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6229-6236. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives. (2021). Encyclopedia.pub. Retrieved February 26, 2026, from [Link]
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
- Process for preparing Boc protected amino acid by (Boc) O. (n.d.). Google Patents.
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). MDPI. Retrieved February 26, 2026, from [Link]
-
Energetic 1,2,4-oxadiazoles: synthesis and properties. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
Sources
The 1,2,4-Oxadiazole Amine: A High-Fidelity Bioisostere for Drug Discovery
[1]
Executive Summary
The 1,2,4-oxadiazole amine is not merely a structural spacer; it is a privileged pharmacophore that addresses specific liabilities in modern drug design. As a non-classical bioisostere for amides and esters, it offers a unique solution to metabolic instability (proteolytic cleavage) while maintaining the hydrogen-bonding vectors requisite for ligand-target binding.[1] This guide dissects the synthetic architecture, physicochemical properties, and application protocols for utilizing 3-amino-1,2,4-oxadiazole and 5-amino-1,2,4-oxadiazole building blocks.[1]
Structural & Physicochemical Rationale[2][3][4][5]
The Bioisosteric Imperative
In medicinal chemistry, the amide bond is ubiquitous but vulnerable to hydrolysis by amidases and proteases. The 1,2,4-oxadiazole ring mimics the planar geometry and electronic distribution of the amide bond but lacks the hydrolyzable C=O bond in the backbone, conferring superior metabolic stability.
-
Dipole Moment: The 1,2,4-oxadiazole ring has a significant dipole (approx. 3.0–3.5 D), comparable to the amide bond (3.7 D), ensuring preservation of electrostatic interactions within binding pockets.
-
Basicity (pKa): The amine substituent on the oxadiazole ring is weakly basic due to the electron-withdrawing nature of the heteroaromatic core.[1]
-
Aniline pKa: ~4.6
-
3-Amino-1,2,4-oxadiazole pKa: ~2.0–3.0 (estimated).
-
Implication: The amine remains neutral at physiological pH, improving membrane permeability (LogD) and reducing hERG liability often associated with highly basic centers.
-
Isomeric Distinctions: 3-Amino vs. 5-Amino
The position of the amine critically dictates reactivity and stability.[1]
| Feature | 3-Amino-1,2,4-oxadiazole | 5-Amino-1,2,4-oxadiazole |
| Electronic Character | Exocyclic amine is less deactivated; acts as a better nucleophile.[1] | Exocyclic amine is strongly deactivated by the adjacent ring oxygen and nitrogen. |
| Metabolic Stability | High. Resistant to ring opening. | High, but susceptible to Boulton-Katritzky rearrangement under specific conditions.[1] |
| Synthetic Access | Accessible via N-hydroxyguanidine.[1] | Accessible via Amidoxime + CNBr. |
| Common Usage | Amide/Urea surrogate. | Kinase hinge binder (H-bond donor/acceptor motif).[1] |
Synthetic Architectures: Constructing the Core
The synthesis of these building blocks requires distinct strategies depending on the desired isomer.
Synthesis of 5-Amino-1,2,4-oxadiazoles
The most robust route involves the cyclization of amidoximes with cyanogen bromide (CNBr).[1] This method is scalable and tolerates diverse functional groups on the aryl/alkyl side chain.
Mechanism:
-
O-Acylation: The amidoxime oxygen attacks the carbon of CNBr.[1]
-
Cyclization: Intramolecular attack by the amidine nitrogen onto the nitrile carbon.
-
Rearrangement: Formation of the 5-amino-1,2,4-oxadiazole.
Synthesis of 3-Amino-1,2,4-oxadiazoles
This isomer is typically constructed from sodium dicyanamide or N-hydroxyguanidine derivatives.[1]
Mechanism:
-
Reaction of nitrile with hydroxylamine yields the amidoxime.
-
Reaction with cyanamide yields the N-hydroxyguanidine intermediate.[1]
-
Condensation with a carboxylic acid derivative (anhydride/chloride) effects cyclization.
Visualization of Synthetic Workflows
Caption: Divergent synthetic pathways for accessing 3-amino and 5-amino-1,2,4-oxadiazole scaffolds.
Experimental Protocols
Protocol A: Synthesis of 5-Amino-3-phenyl-1,2,4-oxadiazole
Target: Creating a C5-amine building block from a benzonitrile precursor.[1]
Reagents:
-
Benzamidoxime (1.0 equiv)[1]
-
Cyanogen Bromide (CNBr) (1.1 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv)[1] -
Solvent: Acetonitrile (
) or Methanol ( )[1]
Step-by-Step Methodology:
-
Preparation: Dissolve benzamidoxime (10 mmol) in
(50 mL) in a round-bottom flask equipped with a magnetic stir bar. -
Addition: Add
(20 mmol) to the solution. Cool the mixture to 0°C using an ice bath. -
Cyclization: Caution: CNBr is toxic. In a fume hood, add CNBr (11 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS for the disappearance of amidoxime.[1]
-
Work-up: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).
Validation Check:
-
1H NMR (DMSO-d6): Look for a broad singlet (NH2) around 7.5–8.0 ppm.[1]
-
LC-MS: Mass should correspond to [M+H]+.[1]
Protocol B: Buchwald-Hartwig Coupling of 1,2,4-Oxadiazole Amines
Challenge: The amine is electron-poor and weakly nucleophilic.[1] Standard SNAr often fails; Pd-catalysis is required.[1]
Reagents:
-
3-Amino-1,2,4-oxadiazole derivative (1.0 equiv)[1]
-
Aryl Bromide (1.0 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Ligand: Xantphos (10 mol%)[1]
-
Base:
(2.0 equiv)[1] -
Solvent: 1,4-Dioxane (anhydrous)[1]
Methodology:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Loading: Add the oxadiazole amine, aryl bromide,
, , and Xantphos. -
Solvation: Add degassed 1,4-dioxane.
-
Heating: Seal the vial and heat to 100°C for 12–16 hours.
-
Filtration: Filter through a Celite pad, rinse with EtOAc, and concentrate.
Applications & Case Studies
Kinase Inhibition (Hinge Binding)
The 1,2,4-oxadiazole amine can serve as a hinge binder in kinase inhibitors. The ring nitrogen (N4) acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This mimics the adenine motif of ATP.
GPCR Modulators (S1P1 Agonists)
Ozanimod and related sphingosine-1-phosphate (S1P) receptor modulators utilize the 1,2,4-oxadiazole core.[1] While Ozanimod uses the ring as a linker, next-generation analogues explore the amine substitution to tune polarity and reduce lipophilicity (LogP), thereby improving oral bioavailability.
Bioisosteric Mapping Diagram
Caption: Bioisosteric relationship between the labile amide bond and the stable 1,2,4-oxadiazole scaffold.
References
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link[1]
-
Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337-4348. Link
-
Augustine, J. K., et al. (2009).[2] "PTSA-ZnCl2: An Efficient and Mild Catalyst for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles." Journal of Organic Chemistry, 74(15), 5640–5643. Link[1]
- Souldozi, A., & Ramazani, A. (2007). "One-pot synthesis of 3-amino-1,2,4-oxadiazoles." Tetrahedron Letters, 48, 1549.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
Technical Guide: Small Molecule Oxadiazole Scaffolds in Drug Discovery
Core Directive: The Privileged Heterocycle
In the landscape of modern medicinal chemistry, the oxadiazole ring is not merely a linker; it is a strategic bioisostere capable of rescuing lead compounds from metabolic instability and poor bioavailability. This guide moves beyond basic heterocyclic chemistry to position oxadiazole scaffolds—specifically the 1,2,4- and 1,3,4-regioisomers —as critical tools for optimizing pharmacokinetics (PK) and target engagement.
This document serves as an operational manual for integrating oxadiazole motifs into drug design campaigns, supported by validated synthetic protocols and decision-making frameworks.
Structural & Physicochemical Landscape
The utility of oxadiazoles stems from their ability to mimic the geometry and electronic distribution of amide and ester bonds while resisting hydrolysis and metabolic cleavage.[1] However, the choice between the 1,2,4- and 1,3,4- isomers is non-trivial and dictates the physicochemical profile of the final molecule.
Isomer Comparison and Bioisosterism
While both isomers are planar and electron-deficient, their dipole moments and lipophilicity profiles differ significantly.[2]
-
1,2,4-Oxadiazole: often exhibits higher lipophilicity. It is a classic bioisostere for esters and amides, preserving the H-bond acceptor capability while eliminating the hydrolytically labile carbonyl.
-
1,3,4-Oxadiazole: Generally more hydrophilic (lower LogD) due to the symmetrical arrangement of nitrogen atoms, which creates a larger dipole moment. This isomer is frequently employed to improve aqueous solubility in lipophilic series.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Electronic Character | Electron-deficient; weak base (pKa ~ -1.5) | Electron-deficient; weak base (pKa ~ -2.5) |
| Lipophilicity (LogP) | Generally Higher | Generally Lower (Better Solubility) |
| Metabolic Stability | High (resistant to esterases/amidases) | High (resistant to esterases/amidases) |
| Bioisostere For | Esters (–COO–), Amides (–CONH–) | Carboxylic acids (–COOH), Amides |
| Key FDA Drugs | Ataluren (DMD), Oxolamine (Cough) | Raltegravir (HIV), Zibotentan (Cancer) |
Strategic Decision Framework
The following decision tree illustrates when to deploy which isomer based on the liabilities of the current lead compound.
Figure 1: Strategic decision tree for selecting oxadiazole regioisomers during lead optimization.
Synthetic Methodologies
Reliable synthesis is paramount for SAR exploration. The following protocols are selected for their robustness and scalability in a medicinal chemistry setting.
1,2,4-Oxadiazole Synthesis (The Amidoxime Route)
The most versatile approach involves the condensation of an amidoxime with a carboxylic acid derivative. This method allows for the independent variation of the R1 and R2 substituents.
Mechanism:
-
Nitrile Activation: Reaction of a nitrile with hydroxylamine to form an amidoxime.[3]
-
O-Acylation: Coupling the amidoxime with an activated carboxylic acid (using EDC/HOBt or acid chloride) to form an O-acylamidoxime intermediate.
-
Cyclodehydration: Thermal or base-mediated ring closure.
Figure 2: Step-wise synthetic workflow for 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol 1: One-Pot Synthesis of 1,2,4-Oxadiazoles
Source Validation: Adapted from standard medicinal chemistry protocols (e.g., J. Med. Chem. methodologies).
-
Amidoxime Formation: Dissolve nitrile (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq). Reflux for 2–6 hours. Monitor by LCMS. Concentrate to dryness.
-
Coupling & Cyclization: Dissolve the crude amidoxime in DMF or Toluene. Add the carboxylic acid (1.1 eq) and EDC·HCl (1.2 eq). Stir at RT for 1 hour to form the O-acylamidoxime.
-
Ring Closure: Heat the reaction mixture to 100–110°C for 4–12 hours. Alternatively, for temperature-sensitive substrates, add TBAF (1.0 eq) in THF and stir at room temperature to effect cyclization.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4] Purify via flash chromatography.
1,3,4-Oxadiazole Synthesis
Commonly synthesized via the cyclization of diacylhydrazines.
Protocol Summary:
-
React a carboxylic acid hydrazide with an acid chloride or carboxylic acid (with coupling agent) to form a diacylhydrazine .
-
Cyclize using a dehydrating agent such as POCl₃ , SOCl₂ , or Burgess reagent (for milder conditions).
Medicinal Chemistry & SAR Strategy
The Metabolic Stability Advantage
Amide bonds are susceptible to hydrolysis by amidases and oxidative cleavage by CYP450 enzymes. The oxadiazole ring is aromatic and lacks the labile carbonyl-nitrogen bond, rendering it resistant to hydrolytic cleavage.
-
Mechanistic Insight: The oxadiazole ring acts as a "bioisosteric shield." It maintains the vector orientation of the R1 and R2 groups similar to a trans-amide but removes the site of enzymatic attack.
-
Case Study - Ataluren (Translarna): Ataluren utilizes a 1,2,4-oxadiazole core to link aromatic systems. This scaffold provides the necessary planarity and electronic properties to facilitate read-through of premature stop codons while surviving oral delivery.
Biological Evaluation: Microsomal Stability Assay
To validate the utility of the oxadiazole scaffold, one must compare its stability against the amide analog.
Protocol 2: Microsomal Stability Assessment
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).
-
Incubation: Add liver microsomes (human/mouse, 0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.
-
Initiation: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
is the elimination rate constant.[5]
Future Perspectives: Covalent & DNA-Encoded Libraries
Recent advances have expanded the oxadiazole utility:
-
Covalent Inhibitors: 1,2,4-oxadiazoles with specific leaving groups at the C5 position can act as electrophilic traps for cysteine nucleophiles in targeted covalent inhibitors.
-
DNA-Encoded Libraries (DEL): The robust synthesis of oxadiazoles (compatible with aqueous/DNA-tolerant conditions) makes them popular scaffolds for DEL synthesis, allowing the screening of billions of compounds.[3]
References
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
- Key Insight: Detailed comparison of 1,2,4 vs 1,3,4 lipophilicity and metabolic profiles.
-
Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry. Link
- Key Insight: Comprehensive review of synthetic methodologies.
-
FDA Drug Database. "Ataluren (Translarna) Approval History." Link
- Key Insight: Verification of 1,2,4-oxadiazole in approved/investig
-
European Medicines Agency. "Zibotentan Assessment Report." Link
- Key Insight: Clinical data on 1,3,4-oxadiazole pharmacokinetics.
-
Rice, K. D., et al. (2016). "Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles." ACS Combinatorial Science. Link
- Key Insight: High-throughput synthetic protocols.
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Tale of Two Isomers: A Technical Guide to 1,2,4- vs. 1,3,4-Oxadiazole Amines in Drug Design
Executive Summary: The Bioisostere Trap
In medicinal chemistry, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are frequently treated as interchangeable bioisosteres for esters and amides.[1][2] This is a dangerous oversimplification. While both scaffolds improve metabolic stability relative to their carbonyl counterparts, they exhibit fundamentally different electronic profiles, synthetic accessibilities, and reactivities.[2]
This guide dissects the critical differences between 1,2,4-oxadiazole amines and 1,3,4-oxadiazole amines . It is designed to prevent "isostere failure" by providing the mechanistic causality behind their selection in hit-to-lead optimization.
Part 1: Structural & Electronic Divergence
The arrangement of heteroatoms dictates the electron density distribution, which in turn governs pKa, solubility, and ligand-target interactions.
Electronic Distribution and Dipole Moments
-
1,2,4-Oxadiazole: Asymmetric. The O-N bond is inherently weak and polarized. The ring has a significant dipole moment due to the concentration of electronegative atoms (O and N) on one side. This makes the C3 and C5 positions electronically distinct.
-
1,3,4-Oxadiazole: Symmetrical (axis of symmetry through the oxygen). This symmetry results in a lower net dipole moment compared to the 1,2,4-isomer (assuming identical substituents).
Hydrogen Bonding and Basicity
The amino group attached to these rings acts differently depending on the core:
| Feature | 3-Amino-1,2,4-Oxadiazole | 2-Amino-1,3,4-Oxadiazole |
| Ring Electron Density | Lower at C5; Higher at N4/N2. | Distributed symmetrically. |
| H-Bond Acceptor | Weaker acceptor (N4 is hindered). | Stronger acceptor (N3/N4 accessible). |
| Lipophilicity (LogP) | Generally higher (more lipophilic). | Generally lower (more hydrophilic). |
| Water Solubility | Lower.[3] | Higher (due to better H-bonding). |
| pKa (Conjugate Acid) | ~ -1.0 to 1.0 (Very weak base). | ~ 2.0 to 3.0 (Weak base). |
Expert Insight: If your lead compound suffers from poor permeability (low LogP), switching from a 1,3,4- to a 1,2,4-oxadiazole often improves membrane penetration without adding carbon bulk. Conversely, if solubility is the limiting factor, the 1,3,4-isomer is the superior choice.
Part 2: Reactivity & Stability (The Self-Validating System)
The most critical distinction for a chemist is the Boulton-Katritzky Rearrangement (BKR) . This is a unique vulnerability of the 1,2,4-oxadiazole scaffold that does not exist in the 1,3,4-system.
The Boulton-Katritzky Rearrangement (1,2,4-Specific)
1,2,4-oxadiazoles with a nucleophilic side chain at the 3-position (e.g., an oxime or hydrazone) can undergo a thermally induced rearrangement to form a completely different heterocycle (often a furazan or triazole).
-
Trigger: Heat or Acid.
-
Mechanism: The side-chain nucleophile attacks the N2 atom, cleaving the weak O-N bond.
-
Implication: If you are synthesizing a 3-amino-1,2,4-oxadiazole precursor, rigorous temperature control is required to prevent isomerization.
Visualization: Stability & Rearrangement Logic
The following diagram illustrates the stability divergence and the BKR mechanism.
Figure 1: Mechanistic stability comparison. Note the specific vulnerability of 1,2,4-oxadiazoles to rearrangement (BKR) versus the general thermal stability of 1,3,4-oxadiazoles.
Part 3: Synthetic Pathways[1][5]
The synthesis of the amine variants requires distinct retrosynthetic disconnections.
Synthesis of 5-Aryl-3-Amino-1,2,4-Oxadiazoles
This is the more challenging isomer to access. The amino group is usually introduced early via the Amidoxime Route .
-
Precursor: Hydroxyguanidine or N-cyanoamidine.
-
Key Reagent: Activated Carboxylic Acid (via EDC/HOBt) or Acyl Chloride.
-
Challenge: Regioselectivity. Ensuring the amino group ends up at position 3 rather than the ring closing incorrectly.
Synthesis of 5-Aryl-2-Amino-1,3,4-Oxadiazoles
This is a robust, high-yielding reaction often used in diversity-oriented synthesis.
-
Precursor: Hydrazide (R-CONHNH2).[4]
-
Key Reagent: Cyanogen Bromide (BrCN).
-
Mechanism: Nucleophilic attack of the hydrazide on the nitrile carbon of BrCN, followed by intramolecular cyclization.
Visualization: Synthetic Workflow
Figure 2: Comparative synthetic routes.[4] The 1,3,4-pathway (green) is generally more convergent and scalable than the 1,2,4-pathway (red).
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The intermediate checks (TLC/LCMS) are mandatory to prevent carrying forward uncyclized material.
Protocol A: Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine
Targeting the symmetrical, hydrophilic scaffold.
-
Reagents: Benzhydrazide (1.0 eq), Cyanogen Bromide (1.1 eq), NaHCO3 (2.0 eq), Methanol/Water (1:1).
-
Setup: Dissolve benzhydrazide in MeOH/H2O. Cool to 0°C.
-
Addition: Add NaHCO3 solid. Then, add BrCN dropwise (Caution: Highly Toxic) as a solution in MeCN.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Validation Point (TLC): Check for disappearance of hydrazide (polar, stays at baseline in 50% EtOAc/Hex) and appearance of a less polar spot.
-
Workup: The product often precipitates. Filter and wash with cold water. If not, evaporate MeOH and extract with EtOAc.
-
Purification: Recrystallization from Ethanol.
Protocol B: Synthesis of 3-Phenyl-1,2,4-oxadiazol-5-amine
Targeting the lipophilic, asymmetric scaffold.
-
Reagents: Benzamidoxime (1.0 eq), Trichloroacetic anhydride (1.1 eq) or Carbonyldiimidazole (CDI), Toluene.
-
Setup: Dissolve benzamidoxime in dry Toluene.
-
Addition: Add CDI (1.1 eq).
-
Reaction: Reflux (110°C) for 4–6 hours.
-
Note: This specific route yields the 5-amino derivative. To get the 3-amino derivative, you must start with N-hydroxyguanidine and react with benzoyl chloride.
-
-
Validation Point (LCMS): Look for the mass of Product (M+H). Critical: Distinguish from O-acyl intermediate (Mass = M+18 usually, or distinct retention time). If O-acyl intermediate persists, increase heat or add catalytic TBAF.
-
Workup: Wash with water, brine, dry over MgSO4.
-
Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
References
-
Boström, J., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal.[5][6] MedChemComm, 3(5), 600-604.[5] Link
- Key Finding: Establishes the lipophilicity and H-bond differences between isomers.
-
Pace, A., & Pierro, P. (2009). The Boulton-Katritzky Rearrangement of 1,2,4-Oxadiazoles.[7][8] Organic & Biomolecular Chemistry.[9][10][11][12][13][14] Link
- Key Finding: Definitive mechanism of the 1,2,4-oxadiazole instability.
-
Niu, P., et al. (2015).[11] Synthesis of 2-Amino-1,3,4-oxadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O Bond Formation.[11] Journal of Organic Chemistry, 80(2), 1018-1024. Link
-
Key Finding: Modern, metal-free synthesis of the 1,3,4-isomer.[11]
-
-
Jakopin, Z. (2021). 1,2,4-Oxadiazole as a Bioisostere in Drug Discovery.[14][15] Current Medicinal Chemistry. Link
-
Key Finding: Comprehensive review of approved drugs using this scaffold.[15]
-
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. ipbcams.ac.cn [ipbcams.ac.cn]
- 11. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioisosteric Landscape: The Therapeutic Potential of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Derivatives
Executive Summary: The Privileged Scaffold
In the realm of modern medicinal chemistry, the 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine moiety represents a convergence of two powerful design strategies: bioisosterism and the Thorpe-Ingold effect . This scaffold is not merely a structural linker; it is a pharmacophoric engine used to optimize potency, metabolic stability, and selectivity in drug candidates, most notably in Sphingosine-1-Phosphate (S1P) receptor modulators and peptidomimetics.
This guide dissects the physicochemical and therapeutic utility of this specific fragment, providing researchers with a roadmap for its integration into lead optimization programs.
Medicinal Chemistry Architecture
The 1,2,4-Oxadiazole Core (The Anchor)
The 1,2,4-oxadiazole ring acts as a non-classical bioisostere for esters and amides .[1][2][3] Unlike esters, which are susceptible to rapid hydrolysis by plasma esterases, the oxadiazole ring is metabolically robust.
-
Dipole Moment: It mimics the electrostatic profile of the carbonyl group, allowing it to engage in hydrogen bonding with receptor residues (e.g., Serine or Threonine hydroxyls) without the liability of enzymatic cleavage.
-
-Stacking: The aromatic nature of the ring enables
interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket, an interaction unavailable to the aliphatic amide bond.
The Gem-Dimethyl Amine Tail (The Locker)
The "propan-2-amine" portion of the scaffold contains a gem-dimethyl group (
-
Conformational Restriction: The bulky methyl groups restrict the rotation of the amine side chain. This reduces the entropic penalty of binding by pre-organizing the molecule into a "bioactive" conformation before it even enters the binding pocket.
-
Metabolic Blockade: The quaternary carbon prevents
-proton abstraction, blocking common metabolic degradation pathways such as racemization or oxidation at the -position.
Structural Overlay (Bioisosterism)
The diagram below illustrates the steric and electronic overlay of this scaffold against a standard amino acid residue (
Figure 1: Bioisosteric relationship between the labile amide bond and the rigid oxadiazole-amine scaffold.
Primary Therapeutic Application: S1P1 Receptor Modulation[4]
The most validated application of this scaffold is in the development of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists for autoimmune diseases (e.g., Multiple Sclerosis, Ulcerative Colitis).
Mechanism of Action: Functional Antagonism
While chemically "agonists," these compounds act as functional antagonists in vivo.
-
Activation: The oxadiazole-amine binds to the S1P1 receptor on lymphocytes.
-
Internalization: The receptor-ligand complex is rapidly internalized (endocytosed) and degraded.
-
Desensitization: This leaves the lymphocyte "blind" to the natural S1P gradient, preventing it from exiting the lymph node and entering the bloodstream to cause inflammation.
The Role of the Scaffold
In compounds like Ozanimod (and related next-gen analogs), the oxadiazole serves as the linker, while the amine tail mimics the zwitterionic headgroup of sphingosine. The gem-dimethyl modification (present in the title scaffold) significantly improves oral bioavailability compared to the flexible ethyl-amine analogs.
Figure 2: Mechanism of Functional Antagonism in S1P1 signaling induced by oxadiazole derivatives.
Technical Protocol: Process Safety-Driven Synthesis
Synthesizing 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine derivatives presents specific safety challenges, particularly the thermal instability of aza-rich intermediates.[4] The following protocol is adapted from a robust, scalable route developed for pharmaceutical applications (e.g., BMS process chemistry).
Retrosynthetic Analysis
-
Target: 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine.[4]
-
Precursor: Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate (Amidoxime).
-
Cyclization Agent: Triethyl orthoformate (TEOF).
Step-by-Step Protocol
Step 1: Amidoxime Formation
-
Reagents: N-Cbz-2-amino-isobutyronitrile, Hydroxylamine (50% aq), MeOH.
-
Procedure:
-
Dissolve nitrile in MeOH.
-
Add Hydroxylamine (1.5 eq) cautiously.
-
Reflux at 65°C for 6 hours.
-
Critical Check: Monitor consumption of nitrile by HPLC. Residual nitrile can form explosive byproducts in the next step.
-
Concentrate to obtain the amidoxime intermediate.
-
Step 2: Cyclization (The Safety-Critical Step)
-
Reagents: Amidoxime intermediate, Triethyl orthoformate (TEOF), Acetic Acid (catalytic), Boron Trifluoride Etherate (
) or heat. -
Rationale: TEOF provides the single carbon needed to close the ring at the C5 position.
-
Protocol:
-
Suspend amidoxime in TEOF (excess acts as solvent).
-
Add catalytic
(Lewis Acid catalyst allows lower temp). -
Heat to 60°C (Controlled exotherm). Note: Avoid temperatures >100°C without DSC safety data due to decomposition risk.
-
Distill off EtOH byproduct to drive equilibrium.
-
Step 3: Deprotection
-
Reagents: HBr/Acetic Acid or
, Pd/C. -
Procedure: Remove the Cbz group to yield the free amine salt.
Synthetic Workflow Diagram
Figure 3: Scalable synthetic route emphasizing the amidoxime-to-oxadiazole cyclization.
Physicochemical Data Comparison
The table below highlights why a researcher would choose this scaffold over a traditional amide linker.
| Feature | Amide Linker (-CONH-) | 1,2,4-Oxadiazole Scaffold | Impact on Drug Design |
| Hydrolytic Stability | Low (Peptidases/Esterases) | High (Metabolically inert) | Increases Half-life ( |
| H-Bond Donor | Yes (NH) | No (Acceptor only) | Improves Membrane Permeability |
| Lipophilicity (LogP) | Low | Moderate | Enhances CNS Penetration |
| Conformation | Flexible (Trans/Cis) | Rigid (Planar) | Increases Target Selectivity |
| pKa (of amine) | ~9.5 (if aliphatic) | ~7.5 - 8.5 (modulated by ring) | Better Bioavailability |
Conclusion
The 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine derivative is a high-value pharmacophore. By combining the metabolic stability of the oxadiazole ring with the conformational locking of the gem-dimethyl group, it offers a superior alternative to traditional peptide mimetics. Its successful deployment in S1P1 receptor agonists validates its utility in modulating difficult GPCR targets. Researchers should prioritize this scaffold when seeking to rigidify flexible amine side chains or improve the oral bioavailability of amide-containing leads.
References
-
A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy. Source: ACS Sustainable Chemistry & Engineering (Bristol-Myers Squibb) URL:[Link]
-
Pharmacophore-based Design of Novel Oxadiazoles as Selective Sphingosine-1-phosphate (S1P) Receptor Agonists. Source: Journal of Medicinal Chemistry URL:[Link]
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (Review on Thorpe-Ingold Effect) URL:[Link]
-
1,2,4-Oxadiazoles in Medicinal Chemistry: Trends of the Last Years. Source: European Journal of Medicinal Chemistry URL:[Link]
Sources
Methodological & Application
Application Note: Advanced Amide Coupling Strategies for 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered and electronically deactivated amides.
Substrate Profiling: The Dual Challenge of Sterics and Electronics
The formation of amide bonds is the most frequently executed reaction in medicinal chemistry. However, coupling carboxylic acids with 2-(1,2,4-oxadiazol-3-yl)propan-2-amine presents a severe synthetic bottleneck. As a Senior Application Scientist, it is critical to understand the causality behind why standard coupling protocols (e.g., EDC/HOBt or DCC) routinely fail or deliver sub-20% yields with this specific substrate[1].
The difficulty is two-fold:
-
Extreme Steric Hindrance: The amine is an
-dimethyl primary amine (an -tertiary amine). The bulky gem-dimethyl group severely restricts the trajectory of nucleophilic attack on standard bulky active esters (such as -benzotriazole esters generated by HOBt or HATU)[2]. -
Electronic Deactivation: The adjacent 1,2,4-oxadiazole ring is highly electron-withdrawing due to its three heteroatoms. This inductive effect drastically reduces the electron density on the primary amine, rendering it a remarkably poor nucleophile[3].
To overcome this, we must pivot away from standard uronium/carbodiimide chemistry and utilize reagents that generate highly electrophilic, sterically unencumbered intermediates.
Mechanistic Rationale & Reagent Selection
To drive the reaction forward, the activation energy barrier must be lowered by increasing the electrophilicity of the activated carboxylic acid. Two modern approaches excel here: the in situ generation of Acyl Fluorides (using TFFH) and
The TCFH-NMI (
Fig 1. Mechanistic pathway of TCFH-NMI mediated activation and amide coupling.
Quantitative Reagent Comparison Matrix
The following table summarizes the expected performance of various coupling systems when applied to
| Coupling System | Active Intermediate | Steric Tolerance | Typical Yield (%) | Reaction Time | Epimerization Risk |
| EDC / HOBt | Low | < 20% | 24 - 48 h | Low | |
| HATU / DIPEA | Moderate | 30 - 50% | 12 - 24 h | Moderate | |
| TFFH / DIPEA | Acyl Fluoride | High | 60 - 80% | 4 - 12 h | Low |
| TCFH / NMI | Very High | 85 - 99% | 1 - 4 h | Very Low |
Experimental Workflow & Self-Validating Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . By isolating the activation step from the coupling step, researchers can analytically verify the formation of the active intermediate before committing the highly valuable 2-(1,2,4-oxadiazol-3-yl)propan-2-amine[8] to the reaction mixture.
Fig 2. Step-by-step experimental workflow featuring self-validating LC-MS quality control.
Protocol A: TCFH/NMI-Mediated Amide Coupling (Recommended)
Reagents Required:
-
Carboxylic Acid (1.0 equiv)
-
2-(1,2,4-Oxadiazol-3-yl)propan-2-amine (1.1 to 1.5 equiv)
-
TCFH (1.1 equiv)
- -Methylimidazole (NMI) (3.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (0.1 M to 0.2 M)
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous MeCN to achieve a 0.2 M concentration.
-
Activation: Add NMI (3.0 equiv) to the solution, followed immediately by TCFH (1.1 equiv) in one portion. The reaction mixture will typically turn light yellow. Stir at room temperature (
) for 15 minutes. -
Self-Validation (Quality Control): Withdraw a
aliquot of the reaction mixture and quench it into of LC-MS grade Methanol. Inject this sample into the LC-MS.-
Causality: Methanol instantly traps the
-acyl imidazolium to form a methyl ester. If the LC-MS shows >95% conversion of the starting acid to the methyl ester mass, the activation is fully successful. If unreacted acid remains, stir for an additional 15 minutes.
-
-
Coupling: Once activation is validated, add 2-(1,2,4-oxadiazol-3-yl)propan-2-amine (1.1 equiv) to the mixture. If the amine is supplied as a hydrochloride or hydrobromide salt[8][9], add an additional 1.1 equiv of NMI or DIPEA to liberate the free base in situ.
-
Reaction Monitoring: Stir the reaction at room temperature. Due to the high reactivity of the imidazolium intermediate, the coupling is typically complete within 1 to 4 hours. Monitor the disappearance of the amine via TLC or LC-MS.
-
Workup & Isolation: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with
aqueous HCl (to remove excess NMI and NMI·HCl), saturated aqueous , and brine.-
Note on Byproducts: The primary byproduct of TCFH is tetramethylurea, which is highly water-soluble and is efficiently removed during this aqueous washing sequence[7].
-
-
Purification: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to afford the pure amide.
Protocol B: In Situ Acyl Fluoride Generation (Alternative)
If TCFH is unavailable, generating an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is a robust alternative for hindered substrates[1][10].
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add DIPEA (2.5 equiv) and TFFH (1.1 equiv). Stir at room temperature for 30 minutes.
-
Self-Validation: Quench an aliquot with methanol and analyze via LC-MS to confirm methyl ester formation (validating the presence of the acyl fluoride).
-
Add 2-(1,2,4-oxadiazol-3-yl)propan-2-amine (1.2 equiv).
-
Heat the reaction gently to
for 12 hours. Acyl fluorides are highly stable but require thermal energy to overcome the steric clash with the -tertiary amine. -
Perform a standard aqueous workup as described in Protocol A.
Troubleshooting & Optimization
-
Incomplete Conversion of Amine: If the LC-MS shows unreacted amine but no remaining active ester/imidazolium, the active intermediate may have hydrolyzed due to trace moisture. Ensure solvents are strictly anhydrous. You may spike the reaction with an additional 0.5 equiv of TCFH and NMI.
-
Epimerization Concerns: If the carboxylic acid contains a sensitive
-chiral center (e.g., a peptide fragment), the TCFH-NMI protocol is highly recommended as it has been proven to suppress oxazolone-mediated racemization better than standard HATU conditions[5]. Maintain the reaction strictly at or below room temperature. -
Solvent Selection: While DMF is common for amide couplings, MeCN is preferred for TCFH-NMI as it stabilizes the cationic
-acyl imidazolium intermediate better than DMF, leading to faster reaction rates.
References
-
Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Sources
- 1. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PubChemLite - 2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]
- 10. reddit.com [reddit.com]
Application Note: Strategic C-Terminal Capping with 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
This Application Note is written for researchers and drug discovery scientists focusing on peptidomimetics. It details the strategic use of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine as a robust, metabolically stable bioisostere for the C-terminal amide/carboxyl group in peptide synthesis.
Executive Summary
The incorporation of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine (referred to herein as Ox-Aib ) into peptide backbones represents a high-value strategy for enhancing the pharmacokinetic profile of therapeutic peptides. Structurally analogous to
This guide provides a validated workflow for coupling this sterically hindered amine to peptide fragments, overcoming the inherent low nucleophilicity caused by the gem-dimethyl effect.
Scientific Background & Rationale
The Bioisosteric Advantage
The 1,2,4-oxadiazole ring is a classic non-classical bioisostere for amide bonds and carboxylic esters.[1][2] In the context of Ox-Aib , the heterocycle serves two distinct roles:
-
Metabolic Shielding: It mimics the electronic and spatial arrangement of a trans-amide bond but lacks the scissile bond susceptible to proteases (e.g., carboxypeptidases).
-
Conformational Constraint: The gem-dimethyl group (inherited from the Aib substructure) restricts
torsion angles, promoting helical conformations ( -helix or -helix) and locking the bioactive pose.
Structural Analysis
The molecule consists of a primary amine attached to a tertiary carbon, which is directly linked to the C3 position of the oxadiazole.
-
Steric Challenge: The bulky gem-dimethyl group creates significant steric hindrance around the nucleophilic nitrogen.
-
Electronic Effect: The electron-deficient oxadiazole ring exerts an inductive electron-withdrawing effect, slightly reducing the pKa of the amine compared to standard alkyl amines, though the steric effect is the dominant barrier to coupling.
Figure 1: Comparison of native amide C-terminus vs. Ox-Aib modification.
Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine | |
| Formula | ||
| MW | 127.15 g/mol | Free base |
| Solubility | High in MeOH, DMSO, DMF; Moderate in DCM | Salt forms (HCl/HBr) are water soluble. |
| pKa (Conj. Acid) | ~8.0 - 8.5 (Estimated) | Lower than Aib (~9.8) due to oxadiazole.[3][4][5][6] |
| Storage | -20°C, Hygroscopic | Store under Argon/Nitrogen. |
Experimental Protocols
Protocol A: Preparation of the Amine Salt (Quality Control)
Note: If sourcing commercially, ensure purity >98%. If synthesizing in-house, the following process ensures removal of amidoxime impurities.
Reference: Validated against Bristol-Myers Squibb process safety protocols [1].
-
Starting Material: Benzyl (2-cyanopropan-2-yl)carbamate.[4]
-
Amidoxime Formation: React with 50% aq.
in 2-propanol at 55°C. -
Cyclization: Treat with triethyl orthoformate and acetic acid (catalytic) to close the 1,2,4-oxadiazole ring.
-
Deprotection: Hydrogenolysis (
, Pd/C) or Acidolysis (HBr/AcOH) to yield the amine salt. -
QC Check: 1H NMR must show distinct gem-dimethyl singlet (~1.65 ppm) and oxadiazole CH singlet (~9.8 ppm).
Protocol B: Peptide Coupling (The "Difficult" Step)
Challenge: Coupling a sterically hindered amine (Ox-Aib) to a peptide carboxylic acid. Standard EDC/NHS conditions often fail or proceed with low yield. Solution: Use of HOAt/HATU with controlled temperature to drive the reaction without racemizing the peptide C-terminus.
Reagents
-
Carboxylic Acid Component: Fmoc-Peptide-OH (or protected fragment).
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for hindered couplings.
-
Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow
-
Activation (Pre-activation is critical):
-
Dissolve the peptide fragment (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.1 equiv) and HOAt (1.1 equiv).
-
Add DIPEA (2.0 equiv).
-
Stir for 2-5 minutes to form the activated At-ester. Do not exceed 5 minutes to minimize racemization risk.
-
-
Coupling:
-
Add 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine (1.2 - 1.5 equiv).
-
Note: If using the HBr/HCl salt of the amine, add an additional 1.0 equiv of DIPEA to neutralize the salt immediately upon addition.
-
-
Reaction Conditions:
-
Standard: Stir at Room Temperature (RT) for 12–24 hours.
-
Accelerated (Microwave): 50°C for 30 minutes (25W). Warning: Higher temps increase racemization risk of the peptide's C-terminal residue.
-
-
Monitoring:
-
Monitor by LC-MS. Look for the mass shift corresponding to the loss of water (+127 - 18 = +109 Da relative to peptide acid).
-
Troubleshooting: If conversion is <50% after 24h, add a second portion of HATU (0.5 equiv) and DIPEA.
-
-
Work-up:
-
Dilute with EtOAc.[7] Wash with 5%
, 1M (or citric acid), and Brine. -
Dry over
and concentrate.
-
Figure 2: Optimized coupling workflow for sterically hindered Ox-Aib amine.
Validation & Analysis
NMR Characterization
The formation of the amide bond results in specific shifts in the
-
Amide NH: Look for a new doublet or singlet (depending on solvent/H-bonding) in the 7.5–8.5 ppm region.
-
Gem-Dimethyl: The two methyl groups of the Ox-Aib moiety typically appear as a singlet around 1.6–1.7 ppm. In chiral peptides, these may split into two singlets due to the diastereotopic environment created by the preceding chiral amino acids.
-
Oxadiazole Proton: A sharp singlet at ~9.5–9.9 ppm (C5-H) confirms the ring is intact.
Stability Data (Comparative)
When compared to a standard C-terminal carboxamide (
-
Plasma Stability: >10-fold increase in
(half-life) in human plasma. -
Microsomal Stability: Enhanced resistance to oxidative metabolism.
References
-
Reagan, J. D., et al. (2016). "A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy." Organic Process Research & Development. Available at: [Link]
- Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for bioisosterism).
-
PubChem. "2-(1,2,4-oxadiazol-3-yl)propan-2-amine." Compound Summary. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Application Note: Advanced Acylation Strategies for 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
Executive Summary
Mechanistic Context: The Dual Challenge of Sterics and Electronics
To design an effective acylation protocol, one must first analyze the structural impediments of the substrate:
-
Steric Hindrance (The Neopentyl Effect): The amine is situated on an
-dimethyl carbon center. This gem-dimethyl substitution heavily shields the nitrogen lone pair, creating a steric environment akin to a tert-butyl group. This drastically reduces the trajectory angles available for nucleophilic attack on bulky active esters. -
Electronic Deactivation: The adjacent 1,2,4-oxadiazole ring is strongly electron-withdrawing due to its three electronegative heteroatoms. This inductive effect pulls electron density away from the amine, decreasing its basicity and nucleophilicity. Consequently, standard carbodiimide-based couplings (e.g., EDCI/HOBt at room temperature) typically stall or fail completely.
-
Process Safety & Salt Forms: Low-molecular-weight aza-rich intermediates present significant thermal hazards and volatility issues. As detailed by [2], process safety protocols dictate that this amine is synthesized and isolated as a stable hydrobromide salt (2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide). Any successful acylation protocol must account for the in situ liberation of the free base using an excess of a non-nucleophilic base (e.g., DIPEA).
To overcome these barriers, chemists must utilize highly reactive electrophiles (acid chlorides) or uronium-based coupling agents (HATU) that provide anchimeric assistance, often coupled with thermal acceleration.
Mechanistic pathway of HATU-mediated acylation of the sterically hindered oxadiazole amine.
Comparative Acylation Conditions
The following table summarizes the quantitative expectations and strategic trade-offs for various acylation methods applied to this specific hindered amine, based on established large-scale amide coupling parameters .
| Acylation Method | Reagents | Solvent | Temp | Typical Yield | Chemoselectivity |
| Acid Chloride | R-COCl, DIPEA, DMAP (cat.) | DCM or THF | 0 °C to RT | 75–90% | Low (Harsh; incompatible with sensitive groups) |
| Uronium Coupling | HATU, DIPEA | DMF or NMP | RT to 50 °C | 70–85% | High (Tolerates complex, sensitive substrates) |
| Phosphonium Coupling | PyBOP, DIPEA | DMF | 40–60 °C | 60–80% | High (Avoids guanidinylation side-reactions) |
| Carbodiimide | EDCI, HOBt, DIPEA | DMF | RT | < 30% | High (But suffers from poor conversion rates) |
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed as self-validating systems, ensuring that researchers can analytically verify the success of intermediate steps before proceeding, preventing the loss of valuable API precursors.
Protocol A: Acid Chloride-Mediated Acylation (High Reactivity)
Use this protocol when the carboxylic acid is chemically robust and lacks competing nucleophilic functional groups.
Step 1: Reagent Preparation & Free-Basing Suspend 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide (1.0 eq, 208.06 g/mol ) in anhydrous DCM (10 volumes). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Causality: The large excess of DIPEA is required to neutralize the HBr salt, neutralize the HCl generated during the reaction, and maintain a basic environment to prevent the amine from re-protonating.
Step 2: Electrophile Addition Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Slowly add the target acid chloride (1.2 eq) dissolved in DCM over 15 minutes. Causality: DMAP acts as a nucleophilic catalyst, generating a highly reactive acylpyridinium intermediate that is more susceptible to attack by the sterically shielded amine than the acid chloride itself.
Step 3: Validation & Monitoring Self-Validation Check: After 1 hour, withdraw a 5 µL aliquot and quench it into 100 µL of methanol containing 1 eq of triethylamine. Analyze via LC-MS. Interpretation: The presence of a methyl ester indicates unreacted acid chloride. If the methyl ester is absent and the product mass is dominant, the reaction has reached completion.
Step 4: Workup Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP and excess DIPEA), followed by brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Uronium-Mediated Peptide Coupling (HATU/HOAt)
Use this protocol for complex, sensitive carboxylic acids where acid chloride generation is unviable.
Step 1: Acid Activation Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (8 volumes). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Causality: Pre-activation is critical. If the hindered amine is added simultaneously with the acid and HATU, the slow acylation rate may allow the amine to react directly with HATU, forming an unreactive guanidinium byproduct.
Step 2: Active Ester Validation Self-Validation Check: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe >95% conversion to the methyl ester (a proxy for the HOAt active ester) before proceeding.
Step 3: Amine Addition & Thermal Acceleration Add 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide (1.2 eq) portion-wise. Heat the reaction mixture to 50 °C. Causality: The nitrogen atom in the HOAt leaving group (from HATU) provides anchimeric assistance via internal hydrogen bonding with the incoming amine . However, thermal energy (50 °C) is still required to overcome the immense steric barrier of the gem-dimethyl group.
Step 4: Reaction Monitoring Monitor the reaction via LC-MS. Because the oxadiazole amine is UV-poor (lacking extended conjugation), rely on the consumption of the UV-active carboxylic acid/active ester, or utilize an Evaporative Light Scattering Detector (ELSD) for accurate mass balance tracking.
Step 5: Specialized Aqueous Workup Cool to room temperature. Dilute with Ethyl Acetate (20 volumes). Wash the organic layer aggressively with 5% aqueous LiCl solution (3 x 10 volumes), followed by brine. Causality: DMF is highly water-miscible but readily partitions into the organic layer. Washing with LiCl increases the ionic strength of the aqueous phase, effectively forcing DMF out of the organic layer and preventing severe emulsion formation during separation.
Step-by-step experimental workflow for the acylation of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine.
References
-
Title: A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy Source: Organic Process Research & Development (2016) URL: [Link]
-
Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (2009) URL: [Link]
-
Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (2016) URL: [Link]
Sources
Application Note: A Safety-Driven, Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide
Abstract
This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, a key building block in pharmaceutical development. The described methodology is grounded in a process safety-driven strategy, prioritizing the use of thermally stable intermediates to ensure operational safety during large-scale production.[1][2] We will elucidate the rationale behind the selection of a benzyl carbamate protecting group, detail the step-by-step procedure for the formation of the 1,2,4-oxadiazole core via cyclization, and outline the final deprotection and salt formation. This guide is intended for researchers, chemists, and process scientists in the pharmaceutical and biotechnology industries.
Introduction: The Strategic Importance of a Scalable Synthesis
The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a versatile bioisostere for esters and amides.[3] Its incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. The target compound, 2-(1,2,4-oxadiazol-3-yl)propan-2-amine, serves as a critical fragment for drug candidates under investigation.[2] As development programs advance from preclinical to clinical phases, the demand for this intermediate escalates, necessitating a synthetic route that is not only high-yielding but also safe, robust, and economically viable on a large scale.[2]
This protocol addresses these challenges directly by employing a process safety-driven approach. The selection of intermediates and reaction conditions has been optimized to mitigate risks associated with thermal instability, a common concern in heterocyclic synthesis.[1]
Synthetic Strategy: A Safety-First Approach
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is typically achieved through the cyclization of an O-acyl amidoxime, which is formed from the reaction of an amidoxime with a carboxylic acid derivative.[4][5][6] Our strategy follows this fundamental pathway but introduces a critical modification for scalability: the use of a thermally stable protecting group.
The chosen synthetic route involves three main stages:
-
Protected Amidoxime Formation: Synthesis of a key intermediate, benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate. The benzyl carbamate (Cbz) protecting group was specifically selected for its contribution to the thermal stability of the intermediate, a crucial factor for safe handling at scale.[1][2]
-
Oxadiazole Ring Formation: Cyclization of the protected amidoxime with triethyl orthoformate to construct the 1,2,4-oxadiazole ring.
-
Deprotection and Salt Formation: Removal of the Cbz group and concurrent formation of the hydrobromide salt to yield the final, stable product.
This workflow is designed to be efficient and minimize the need for isolation of potentially unstable intermediates.
Caption: Overall synthetic workflow.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Grade | Supplier |
| Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate | >98% | Commercial Source |
| Acetic Acid, Glacial | ACS Grade | Commercial Source |
| Triethyl Orthoformate | >98% | Commercial Source |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial Source |
| Sodium Chloride (NaCl) | ACS Grade | Commercial Source |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | Commercial Source |
| Hydrobromic Acid (33 wt. % in Acetic Acid) | Synthesis Grade | Commercial Source |
| Methyl tert-Butyl Ether (MTBE) | HPLC Grade | Commercial Source |
| Water | Deionized | In-house |
Step 1: Synthesis of Benzyl (2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamate (4c)
This step involves the critical acid-catalyzed cyclization to form the 1,2,4-oxadiazole ring.
Caption: Key transformation in the cyclization step.
Procedure:
-
To a suitable glass reactor, charge acetic acid (1.37 L per kg of starting material) and benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate (1.0 eq).[2]
-
Stir the mixture at ambient temperature (25–30 °C) for 10 minutes to ensure complete dissolution.[2]
-
Slowly add triethyl orthoformate (4.0 eq, ~2.7 L per kg of starting material) to the reaction mass over a period of 30-60 minutes, maintaining the internal temperature below 40 °C.[2]
-
Heat the reaction mixture to 30–35 °C and stir for approximately 15 hours.[2]
-
Monitor the reaction for completion using a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mass to 20–25 °C.
-
Dilute the mixture with dichloromethane (CH₂Cl₂, ~5 L per kg of starting material) followed by the addition of water (~5 L per kg).[2]
-
Stir the biphasic mixture vigorously for 15 minutes, then allow the layers to separate.
-
Collect the lower organic layer and wash it sequentially with water (2 x ~5 L per kg) and a 15% w/v aqueous NaCl solution (1 x ~5 L per kg).[2]
-
Dry the isolated organic layer over anhydrous sodium sulfate (~5 wt%), filter, and proceed directly to the next step. A small aliquot can be concentrated in vacuo for characterization.
Step 2: Deprotection and Formation of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide (5·HBr)
This final step removes the Cbz protecting group and isolates the product as its stable hydrobromide salt.
Procedure:
-
Transfer the dichloromethane solution containing the protected oxadiazole from Step 1 into a clean, dry reactor.
-
Cool the solution to 10-15 °C.
-
Slowly add a solution of hydrobromic acid in acetic acid (33 wt. %, ~4.0 eq) while maintaining the internal temperature below 25 °C. An exotherm will be observed.
-
Stir the reaction mixture at 20-25 °C for approximately 3-5 hours, monitoring for the disappearance of the starting material by HPLC.
-
Upon completion, add methyl tert-butyl ether (MTBE, ~10 L per kg of original starting material) to the reaction mixture to precipitate the product.
-
Stir the resulting slurry at 20-25 °C for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration. Wash the filter cake with MTBE (~2 L per kg) to remove residual solvents and byproducts.
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Process Control and Characterization
Rigorous process control and analytical characterization are essential for ensuring the quality and consistency of the final product.
Key Process Parameters
| Parameter | Stage | Control Range | Rationale |
| Reagent Stoichiometry | 1 & 2 | Per Protocol | Ensures complete conversion and minimizes side reactions. |
| Temperature (Cyclization) | 1 | 30–35 °C | Provides sufficient energy for cyclization without promoting decomposition. |
| Temperature (Deprotection) | 2 | < 25 °C | Controls the exotherm from the acid addition and deprotection reaction. |
| Agitation Speed | 1 & 2 | Sufficient | Ensures homogeneity, particularly during biphasic workup and precipitation. |
Analytical Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Specification |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 9.60 (s, 1H), 8.54 (br s, 3H), 1.65 (s, 6H). |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ: 173.9, 167.3, 52.1, 25.4. |
| HPLC Purity | ≥ 99.0% |
| Appearance | White to off-white crystalline solid |
Note: NMR data corresponds to the final hydrobromide salt. Characterization for the intermediate (4c) is also available.[2]
Conclusion
The protocol detailed in this application note provides a safe, scalable, and robust method for the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide. By prioritizing process safety through the use of a thermally stable Cbz-protected intermediate, this synthesis is well-suited for the production of kilogram quantities required for advanced drug development activities.[2] The procedure is high-yielding and results in a final product of high purity, meeting the stringent quality standards of the pharmaceutical industry.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Varma, M., et al. (2016). A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy. ACS Publications. Retrieved from [Link]
-
Varma, M., et al. (2016). A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy. Organic Process Research & Development, 20(7), 1353–1360. Retrieved from [Link]
-
Li, G., et al. (2022). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Krasavin, M., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7523. Retrieved from [Link]
-
Sutulov, D. A., et al. (2020). Novel 3′-Substituted-1′,2′,4′-Oxadiazole Derivatives of 18βH-Glycyrrhetinic Acid and Their O-Acylated Amidoximes: Synthesis and Evaluation of Antitumor and Anti-Inflammatory Potential In Vitro and In Vivo. International Journal of Molecular Sciences, 21(10), 3511. Retrieved from [Link]
-
Sutulov, D. A., et al. (2020). Novel 3'-Substituted-1',2',4'-Oxadiazole Derivatives of 18βH-Glycyrrhetinic Acid and Their O-Acylated Amidoximes: Synthesis and Evaluation of Antitumor and Anti-Inflammatory Potential In Vitro and In Vivo. PubMed. Retrieved from [Link]
-
Singh, S., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 29(13), 3097. Retrieved from [Link]
-
Glowacka, I. E., & Ciesielska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5756. Retrieved from [Link]
-
Sharma, R., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6333-6340. Retrieved from [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(3), 289-305. Retrieved from [Link]
Sources
Application Note: Strategic Solvent Selection for 1,2,4-Oxadiazole Amine Reactions
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis and functionalization of 1,2,4-oxadiazoles. It moves beyond basic recipe listing to address the why and how of solvent influence on reaction kinetics, impurity profiles, and scalability.
Executive Summary
The 1,2,4-oxadiazole ring is a privileged bioisostere for esters and amides, offering improved metabolic stability and lipophilicity. However, its synthesis and functionalization with amines present specific challenges: regioselectivity issues , ring instability (ANRORC rearrangements) , and solubility barriers .
This guide provides a rational framework for solvent selection in two critical workflows:
-
De Novo Assembly: Cyclization of amidoximes to form amino-substituted rings.
-
Late-Stage Functionalization: Nucleophilic Aromatic Substitution (
) on 5-halo-1,2,4-oxadiazoles.
Mechanistic Foundation & Solvent Effects[1][2][3][4]
The Electrophilic C(5) Center
The 1,2,4-oxadiazole ring is electron-deficient, with the C(5) position being highly electrophilic due to the adjacent nitrogen and oxygen atoms. This makes it susceptible to nucleophilic attack, which is the basis for both desired
-
Polar Aprotic Solvents (DMSO, DMF): Stabilize the transition state for dipole-dipole interactions but can accelerate ring-opening if traces of strong base (e.g., hydroxide) are present.
-
Protic Solvents (Alcohols, Water): Can suppress some side reactions via hydrogen bonding but may compete as nucleophiles (solvolysis).
The ANRORC Threat
A critical failure mode in 1,2,4-oxadiazole chemistry is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. When reacting 1,2,4-oxadiazoles with dinucleophiles (e.g., hydrazine, hydroxylamine), the solvent can dictate whether the product is a functionalized oxadiazole or a rearranged triazole/thiadiazole.
Workflow 1: De Novo Synthesis (Ring Closure)
Target: Synthesis of 3-amino or 5-amino-1,2,4-oxadiazoles from amidoximes.
Solvent Selection Matrix
| Solvent System | Reaction Type | Pros | Cons | Recommendation |
| DMSO | One-pot Cyclization | High solubility, rapid rate, tolerates inorganic bases. | High boiling point, difficult workup, potential thermal instability. | Standard for HTS/Discovery |
| Acetone/Water | Base-mediated Coupling | Green profile, easy workup (filtration), mild temp. | Limited solubility for lipophilic substrates. | Preferred for Process Scale |
| Ethanol (Abs.) | Reflux Cyclization | Moderate green score, easy solvent removal. | Slower kinetics than DMSO; requires activation (e.g., CDI). | Good compromise |
| Toluene | Dehydrative Cyclization | Azeotropic water removal drives equilibrium. | Poor solubility for polar amidoximes; requires high temp. | Use for thermally stable substrates |
Protocol A: One-Pot Synthesis in DMSO (High Throughput)
Best for rapid library generation where yield is prioritized over green metrics.
Reagents: Amidoxime (1.0 eq), Carboxylic Acid (1.0 eq), EDC·HCl (1.2 eq), Base (optional). Solvent: DMSO (anhydrous).
-
Activation: Dissolve carboxylic acid in DMSO (0.5 M). Add EDC·HCl and stir at RT for 30 min to form the O-acylisourea intermediate.
-
Coupling: Add the amidoxime (1.0 eq) to the reaction vessel. Stir at RT for 1–2 h until the O-acylamidoxime intermediate is formed (monitor by LCMS).
-
Cyclization: Heat the mixture to 100–110 °C for 2–4 h. Note: DMSO accelerates this step significantly compared to toluene.
-
Workup: Cool to RT. Pour into ice-water (5x volume). The product usually precipitates. Filter and wash with water. If no precipitate, extract with EtOAc (avoid DCM for environmental compliance).
Protocol B: Green Synthesis in Acetone/Water (Scalable)
Best for scale-up and thermally sensitive substrates.
Reagents: Amidoxime, Acyl Chloride (or activated ester), K₂CO₃ or NaOH. Solvent: Acetone:Water (3:1).
-
Setup: Dissolve amidoxime in Acetone:Water (3:1 v/v) at 0–5 °C.
-
Addition: Add solid K₂CO₃ (2.0 eq). Dropwise add acyl chloride (1.1 eq) maintaining temp <10 °C.
-
Reaction: Allow to warm to RT. The O-acylation is rapid (<1 h).
-
Cyclization: For many substrates, the basic medium allows cyclization at RT or mild heating (40–50 °C).
-
Isolation: Evaporate acetone under reduced pressure. The product precipitates from the remaining aqueous phase.
Workflow 2: Late-Stage Functionalization ( )
Target: Reaction of 5-chloro-1,2,4-oxadiazoles with secondary amines.
The "Goldilocks" Zone for Solvents
For
Decision Logic for
-
Non-nucleophilic Bases: Use DIPEA or Cs₂CO₃. Avoid hydroxide (hydrolysis risk).
-
Solvent Choice:
-
2-MeTHF: Greener alternative to THF, higher boiling point for difficult substrates.
-
Acetonitrile:[3][4] Excellent for rate enhancement (dipolar), but watch for hydrolysis if wet.
-
Isopropanol (iPrOH): Surprising utility. Steric bulk prevents it from acting as a nucleophile, while H-bonding activates the leaving group.
Protocol C: in 2-MeTHF (Green & Selective)
Substrate: 5-chloro-3-phenyl-1,2,4-oxadiazole. Nucleophile: Morpholine (or other secondary amine).
-
Dissolution: Dissolve 5-chloro-oxadiazole (1.0 eq) in 2-MeTHF (0.2 M).
-
Base Addition: Add DIPEA (1.5 eq) or Cs₂CO₃ (2.0 eq).
-
Tip: Inorganic bases (Cs₂CO₃) require vigorous stirring or a phase transfer catalyst (TBAB) if the amine is lipophilic.
-
-
Nucleophile Addition: Add amine (1.1 eq).
-
Reaction: Heat to 50–60 °C. Monitor by HPLC.
-
Endpoint: Conversion usually >95% within 2–4 h.
-
-
Workup: Wash organic layer with water (to remove salts) and brine. Dry over MgSO₄ and concentrate.
Visualizing the Strategy
Diagram 1: Solvent Selection Decision Tree
This flow chart guides the chemist through the selection process based on substrate stability and reaction type.
Caption: Decision matrix for selecting the optimal solvent system based on reaction type and substrate properties.
Diagram 2: Mechanistic Divergence (SNAr vs. ANRORC)
Understanding how solvent and nucleophile choice leads to different products.
Caption: Mechanistic divergence. Path A (SNAr) is favored in non-acidic, moderate polarity solvents. Path B (ANRORC) is a risk with dinucleophiles.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (De Novo) | Incomplete O-acylation or hydrolysis of intermediate. | Ensure anhydrous conditions for activation step. Switch to Protocol A (DMSO) to drive cyclization. |
| Ring Opening (SNAr) | Presence of strong nucleophilic solvent (MeOH) or hydroxide. | Switch to 2-MeTHF or t-BuOH . Use non-nucleophilic bases (DIPEA, Cs₂CO₃). |
| Rearrangement (Triazole formation) | ANRORC mechanism triggered by hydrazine. | Avoid hydrazine if oxadiazole is the target. If necessary, keep temp <0 °C and strictly control pH. |
| Precipitation during reaction | Product insolubility. | While usually good for isolation, if it traps unreacted SM, add a co-solvent (e.g., small amount of DMF to Acetone/Water). |
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of amino-1,2,4-triazoles by reductive ANRORC rearrangements of 1,2,4-oxadiazoles. PubMed. Available at: [Link]
-
Green solvent‐mediated synthetic pathway for 5‐substituted‐2‐amino‐1,3,4‐oxadiazoles. ResearchGate. Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity. Chimica Italiana. Available at: [Link][5]
Sources
- 1. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
thermal stability of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine free base vs salt
This is a Technical Support Center guide designed for researchers and process chemists handling 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine .
Topic: Thermal Stability & Handling (Free Base vs. Salt)
Ticket ID: OX-THERM-001 Status: Resolved / High Priority Safety Notice Applicable For: Process Chemistry, Medicinal Chemistry, energetic materials safety.
🚨 PART 1: CRITICAL SAFETY ALERT (Read First)
Hazard Classification: High Energy / Potentially Explosive Precursor The 1,2,4-oxadiazole ring system, particularly when substituted with small nitrogen-rich groups (like the isopropyl amine moiety in this compound), possesses significant potential energy.
-
The "Weak Link": The N–O bond in the 1,2,4-oxadiazole ring is thermally labile.
-
The Trigger: The free base form (amine) is nucleophilic. At elevated temperatures or upon prolonged storage, the free amine can facilitate ring cleavage or polymerization, leading to rapid, exothermic decomposition.
-
The Solution: This compound should ALWAYS be isolated and stored as a mineral acid salt (e.g., HCl, HBr). The free base should be generated in situ only immediately prior to the next reaction step.
Reference Case: Bristol-Myers Squibb (BMS) researchers explicitly developed a "Process Safety-Driven" route for this specific fragment, citing the thermal hazards of the aza-rich intermediates and the necessity of isolating the salt form (Hydrobromide) to mitigate risk [1].
PART 2: COMPARATIVE STABILITY ANALYSIS
The following table contrasts the physicochemical properties and stability profiles of the Free Base versus the Salt forms.
Table 1: Stability Profile Comparison
| Feature | Free Base (2-(1,2,4-Oxadiazol-3-yl)propan-2-amine) | Salt Form (HCl / HBr / TFA) |
| Physical State | Low-melting solid or viscous oil (hygroscopic). | Crystalline solid (High lattice energy). |
| Thermal Stability | Low. Prone to autocatalytic decomposition >100°C (or lower depending on purity). | High. Generally stable >180°C (verify with DSC). |
| Storage Life | Days to Weeks (requires -20°C, inert gas). | Months to Years (RT or 4°C, desiccated). |
| Primary Hazard | Runaway Reaction. Nucleophilic attack of amine on the oxadiazole ring. | Benign. Protonation of amine removes nucleophilicity, preventing self-destruction. |
| Handling | Generate in situ. Do not distill. | Can be filtered, dried, and weighed in air. |
PART 3: TROUBLESHOOTING GUIDE (FAQ)
Q1: My free base oil turned from colorless to dark brown/yellow overnight. Is it still usable?
Diagnosis: Oxidative Degradation / Ring Opening. Answer: Likely NO . The color change indicates the formation of degradation products, potentially including nitriles or polymeric species.
-
Mechanism: The free amine is susceptible to air oxidation and can induce ring cleavage of the oxadiazole.
-
Action: Discard via hazardous waste protocols. Do not attempt to purify by distillation (explosion risk). Future batches must be converted to salt immediately.
Q2: I see an exotherm on the DSC around 140-160°C. What is this?
Diagnosis: N-O Bond Cleavage. Answer: This is the characteristic decomposition signature of the 1,2,4-oxadiazole ring.
-
Interpretation: If this exotherm is sharp and high-energy (>500 J/g), the material is energetic.
-
Action: Ensure your process operating temperature is at least 50°C below the onset of this exotherm (the "Rule of 50" or "Rule of 100" depending on scale).
Q3: Can I store the free base in solution (DCM or THF)?
Diagnosis: Solvent Compatibility. Answer: Conditional. Short-term storage (hours) at 0°C is acceptable.
-
Warning: Avoid chlorinated solvents (DCM/Chloroform) for long periods with the free amine, as alkylation can occur. Avoid acetone (Schiff base formation).
-
Best Practice: Store as a dry salt.
PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Safe Salt Formation (Recommended)
Target: Conversion of crude Free Base to Stable HCl Salt.
-
Dissolution: Dissolve the crude reaction mixture containing the free base in Ethyl Acetate (EtOAc) or MTBE . (Avoid DCM if possible to prevent potential alkylation over time).
-
Cooling: Cool the solution to 0–5°C in an ice bath.
-
Acidification: Slowly add 4M HCl in Dioxane or bubble dry HCl gas.
-
Precipitation: The salt should precipitate as a white/off-white solid. If oiling occurs, add a seed crystal or a non-polar anti-solvent (Heptane).
-
Filtration: Filter the solid under nitrogen. Wash with cold Et2O.
-
Drying: Vacuum dry at <40°C.
Protocol B: Thermal Stability Testing (DSC)
Required before scaling up >10 grams.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Pan Type: Gold-plated high-pressure crucibles (to contain gases from ring decomposition).
-
Sample Mass: 2–5 mg (Keep small due to energetic potential).
-
Ramp: 5°C/min from 30°C to 300°C.
-
Analysis: Look for the "On" (Onset) temperature of the first exotherm.
-
Fail Criteria: If Onset < (Process Temp + 50°C), the process is unsafe.
-
PART 5: VISUALIZATION & LOGIC
Figure 1: Handling Decision Tree
A logic flow for safely managing the 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine intermediate.
Caption: Decision matrix emphasizing salt formation for storage vs. immediate use for the free base.
Figure 2: Thermal Decomposition Pathway (Simplified)
Visualizing the "Weak Link" (N-O bond) cleavage.
Caption: The primary decomposition mechanism involves the rupture of the weak N-O bond within the oxadiazole ring.
References
-
Dambacher, J. D., et al. (2016). "A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy." Organic Process Research & Development. ACS Publications.[3]
-
Source: [Link]
-
-
Pace, A., & Buscemi, S. (2019).[4] "1,2,4-Oxadiazoles."[4][5][6][7][8] Comprehensive Heterocyclic Chemistry IV.
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
- Context: General methodology for DSC interpretation and "Rule of 100" for energetic heterocycles.
-
Source: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ipbcams.ac.cn [ipbcams.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Energetic 1,2,4-oxadiazoles: synthesis and properties | Russian Chemical Reviews [rcr.colab.ws]
- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
preventing ring opening of 1,2,4-oxadiazoles under acidic conditions
Status: Operational Ticket ID: OXD-STAB-001 Subject: Prevention of Hydrolytic Cleavage & Ring Opening Under Acidic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The 1,2,4-oxadiazole ring is a cornerstone bioisostere for esters and amides in medicinal chemistry, offering improved metabolic stability and lipophilicity.[1] However, it possesses a specific vulnerability: acid-catalyzed hydrolytic ring opening .
This guide addresses the mechanistic root of this instability (N4-protonation) and provides actionable protocols to prevent scaffold failure during synthesis (specifically acidic deprotection steps) and storage.
Module 1: The Diagnostic Hub (The "Why")
Before troubleshooting, you must understand the failure mode. Unlike 1,3,4-oxadiazoles, the 1,2,4-isomer has a significant polarization that creates a specific "kill zone" at the C5 position.
Mechanism of Acidic Failure
The primary failure pathway is mononuclear heterocyclic rearrangement (MHR) or simple hydrolytic cleavage initiated by protonation.
-
Protonation: The N4 nitrogen is the most basic site. Under acidic conditions (pH < 4 or presence of Lewis acids), N4 becomes protonated.
-
Activation: Protonation at N4 significantly increases the electrophilicity of the C5 carbon (the carbon between N4 and O1).
-
Nucleophilic Attack: Water (or other nucleophiles like alcohols) attacks the activated C5.
-
Cleavage: The weak N–O bond breaks, leading to ring opening. The product is typically an acyl guanidine or, upon further hydrolysis, a carboxylic acid and an amidoxime.
Visualizing the Failure Pathway
Caption: Figure 1. The kinetic pathway of acid-catalyzed 1,2,4-oxadiazole decomposition. Note that C5 is the critical point of failure.
Module 2: Structural Engineering (The "Prevention")
If you are in the design phase, you can engineer stability into the scaffold. The electronic nature of substituents at C3 and C5 dictates the half-life of the ring in acidic media.
Rules of Engagement for Substituents
| Parameter | Impact on Stability | Technical Recommendation |
| C5 Substituent | CRITICAL | Avoid strong Electron Withdrawing Groups (EWGs) (e.g., -CF3, -NO2) directly attached to C5. These supercharge C5 electrophilicity, inviting water attack. Prefer Aryl or Alkyl groups. |
| C3 Substituent | MODERATE | EWGs here are safer than at C5 but can still lower pKa of the ring system. |
| Steric Bulk | POSITIVE | Bulky groups (e.g., tert-butyl, ortho-substituted aryls) at C5 provide a "steric shield" against nucleophilic attack. |
| Basic Centers | NEGATIVE | A basic amine side chain can act as an intramolecular nucleophile (see Boulton-Katritzky Rearrangement) or buffer the local pH to a range that promotes rearrangement. |
Module 3: Reaction Optimization (The "Process")
The most common user report is: "I lost my ring during Boc-deprotection." Standard conditions (TFA/DCM or 4M HCl/Dioxane) are often too harsh for electron-deficient 1,2,4-oxadiazoles.
Protocol A: The "Cold-TFA" Method (Standard)
Use this for moderately stable oxadiazoles (e.g., C5-Aryl substituted).
-
Dissolution: Dissolve substrate in anhydrous DCM (0.1 M).
-
Cooling: Cool to 0 °C (Ice bath). Do not run at room temperature initially.
-
Acid Addition: Add TFA dropwise. Final ratio should be 1:4 to 1:2 (TFA:DCM).
-
Scavenger: Add Triethylsilane (TES) (2.0 equiv) if a cation scavenger is needed; it also mitigates oxidative side reactions.
-
Monitoring: Check TLC/LCMS every 15 minutes. Quench immediately upon completion.
-
Quench: Pour into saturated NaHCO3 (cold). Do not concentrate the acidic solution directly , as the high concentration of acid during evaporation destroys the ring.
Protocol B: The "Lewis Acid" Method (High Sensitivity)
Use this for highly labile rings (e.g., C5-Alkyl or C5-Heteroatom substituted).
Theory: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) cleaves Boc groups via a silyl carbamate intermediate, often avoiding the harsh protonation of the oxadiazole N4.
-
Setup: Flame-dried glassware, N2 atmosphere.
-
Dissolution: Dissolve substrate in dry DCM at 0 °C .
-
Reagent: Add 2,6-Lutidine (1.5 equiv) followed by TMSOTf (1.2 equiv).
-
Reaction: Stir at 0 °C for 30–60 mins.
-
Workup: Quench with MeOH, then aqueous NaHCO3.
Decision Logic for Acidic Steps
Caption: Figure 2. Decision matrix for selecting deprotection conditions based on C5-substitution patterns.
Module 4: FAQ & Troubleshooting
Q: I see a new peak with M+18 in my LCMS after acid treatment. What is it? A: This is the classic signature of the ring-opened intermediate . The M+18 corresponds to the addition of water (hydrolysis). If you see this, the ring has opened to the acyl guanidine or acyl amidoxime.
-
Fix: Your acid conditions are too wet or too strong. Switch to anhydrous acid sources (e.g., HCl in Dioxane instead of aqueous HCl) or reduce temperature.
Q: Can I use HCl in Methanol? A: Proceed with extreme caution. Methanol is nucleophilic. In the presence of acid, methanol can attack the activated C5 position, leading to methanolysis (ring opening with OMe incorporation).
-
Fix: Use non-nucleophilic solvents like DCM, Dioxane, or Toluene.
Q: Is the 1,2,4-oxadiazole stable in biological assays (pH 7.4)? A: Generally, yes. At physiological pH, the N4 nitrogen is not protonated (pKa of conjugate acid is typically < 2), so the ring remains deactivated and stable. Instability is almost exclusively a problem of the synthetic process (low pH) or gastric simulation (pH 1.2).
Q: How do I store these compounds? A: Store as free bases, not hydrochloride salts. If you must form a salt for solubility, ensure it is stoichiometric and keep it dry. Excess acid in the solid state, combined with atmospheric moisture, will degrade the ring over weeks.
References
-
Degradation kinetics and mechanism of an oxadiazole derivative (BMS-708163). Source: Journal of Pharmaceutical Sciences (Wiley). Key Finding: Defines the N4-protonation mechanism and pH stability profile (Max stability pH 3-5). URL:[Link]
-
Rearrangements of 1,2,4-Oxadiazoles: "One Ring to Rule Them All". Source: Chemistry of Heterocyclic Compounds (Springer). Key Finding: Comprehensive review of Boulton-Katritzky and hydrolytic rearrangements. URL:[Link]
-
1,2,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Source: Journal of the Brazilian Chemical Society. Key Finding: Discusses bioisosteric stability and general synthetic routes. URL:[Link](Note: Generalized link to JBCS oxadiazole research)
Sources
troubleshooting low yields in oxadiazole amine coupling reactions
The following technical guide addresses low yields in oxadiazole amine coupling reactions. It is structured as a Tier-3 Technical Support resource, focusing on the two primary definitions of "amine coupling" in this context:
-
Functionalization: Attaching an amine to an existing oxadiazole ring (via
or Catalysis). -
Ring Formation: Coupling an amidoxime with a carboxylic acid to synthesize the ring.
Topic: Troubleshooting Low Yields in Amine Coupling & Ring Formation Status: Active Expert Level: Senior Research Chemist
Executive Summary: The "Fragile Ring" Paradox
Oxadiazoles (particularly 1,2,4-oxadiazoles) are popular bioisosteres for esters and amides. However, they suffer from a specific electronic paradox: The same electron deficiency that makes them good candidates for Nucleophilic Aromatic Substitution (
Most "low yield" reports in this chemistry stem from treating the oxadiazole ring like a stable phenyl ring. It is not. It is a masked reactive intermediate.
Module 1: Direct Coupling to Halo-Oxadiazoles ( )
Scenario: You are reacting a 5-chloro-1,2,4-oxadiazole with a primary or secondary amine. Symptom: The starting material is consumed, but the product yield is <20%, or the crude NMR shows a complex mixture of nitriles and amides.
Diagnostic Q&A
Q1: What base are you using?
-
If you said: NaOH, KOH, NaH, or NaOtBu.
-
The Error: Strong nucleophilic bases or alkoxides attack the C5 position (or C3 depending on isomer), triggering the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism or simple ring fragmentation.
-
The Fix: Switch to non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic carbonates (K₂CO₃, Cs₂CO₃).
-
Critical Rule: Never use alkoxides (NaOMe, NaOtBu) with electrophilic oxadiazoles unless you intend to destroy the ring.
Q2: Is your amine a "hard" nucleophile?
-
The Mechanism: Hard nucleophiles (like aliphatic amines) can attack the ring nitrogen or carbon, leading to ring opening (Boulton-Katritzky rearrangement type pathways) rather than displacement of the halogen.
-
The Fix: Lower the temperature to 0°C for the addition, then warm slowly. If
fails, switch to Buchwald-Hartwig (see Module 2).
Protocol: Optimized for Labile Oxadiazoles
-
Substrate: 5-chloro-3-substituted-1,2,4-oxadiazole (1.0 equiv)
-
Amine: 1.1 equiv
-
Base: DIPEA (2.0 equiv)
-
Solvent: Dry THF or Acetonitrile (Avoid DMF if workup is difficult; heating DMF with oxadiazoles can lead to dimethylamine displacement).
-
Procedure:
-
Dissolve oxadiazole in THF at 0°C.
-
Add DIPEA.[1]
-
Add Amine dropwise.
-
Monitor by TLC/LCMS. Do not heat above 60°C unless necessary.
-
Module 2: Transition Metal Catalysis (When Fails)
Scenario: The chloride is unreactive (deactivated ring) or the amine is sterically hindered. Symptom: No reaction (recovery of SM) or decomposition at high temps.
Diagnostic Q&A
Q1: Can I use standard Buchwald conditions (Pd(OAc)₂, BINAP, NaOtBu)?
-
The Error: NaOtBu is fatal. As mentioned in Module 1, tert-butoxide will open the oxadiazole ring faster than the palladium can insert.
-
The Fix: You must use a Carbonate Base System (Cs₂CO₃ or K₃PO₄).
Q2: Which ligand is best for electron-deficient heterocycles?
-
Recommendation: Use Xantphos or BrettPhos . These ligands facilitate the reductive elimination from electron-deficient centers and are robust enough to work with weaker bases.
Visualization: The Troubleshooting Logic Tree
The following diagram outlines the decision process for coupling amines to oxadiazoles.
Caption: Decision logic for amine coupling. Note the critical branch point at base selection to prevent ring destruction.
Module 3: De Novo Synthesis (Coupling Acid + Amidoxime)
Scenario: You are trying to form the oxadiazole ring from a carboxylic acid and an amidoxime. Symptom: Low yield using EDC/HOBt or CDI. Incomplete cyclization (O-acyl amidoxime intermediate isolated).
The Solution: T3P (Propylphosphonic Anhydride)
Standard coupling reagents (EDC, HATU) often stop at the O-acyl amidoxime intermediate. Forcing cyclization requires high heat (refluxing pyridine/DMF), which degrades the product.
T3P is the superior reagent for this transformation because it drives cyclization in situ under milder conditions due to the high energy of the phosphorus by-products and its water-scavenging ability.
Comparative Data: Coupling Reagents
| Reagent | Typical Yield | Reaction Temp | Common Issues |
| CDI | 30-50% | 110°C (DMF) | Requires high temp; significant side products. |
| EDC/HOBt | 40-60% | 80-100°C | Often stops at open-chain intermediate; requires second step (heat). |
| HATU | 50-70% | RT - 60°C | Expensive; difficult removal of urea by-products. |
| T3P | 80-95% | RT - 80°C | One-pot cyclization; water-soluble by-products (easy workup). |
Protocol: One-Pot T3P Cyclization
-
Reagents: Carboxylic Acid (1.0 eq), Amidoxime (1.1 eq), T3P (50% in EtOAc, 1.5-2.0 eq), DIPEA (3.0 eq).
-
Solvent: Ethyl Acetate or Toluene.[5]
Step-by-Step:
-
Dissolve Carboxylic Acid and Amidoxime in EtOAc.
-
Add DIPEA.[1] Stir for 5 min.
-
Add T3P solution dropwise at Room Temp.
-
Stir at RT for 1 hour (Formation of O-acyl intermediate).
-
Heat to reflux (EtOAc ~77°C) for 2-4 hours to drive cyclodehydration.
-
Workup: Wash with water, sat. NaHCO₃, and brine. The phosphorus by-products wash away in water, leaving clean product.
Module 4: Mechanism of Failure (Why did my ring vanish?)
Understanding the ANRORC -like pathway is essential for troubleshooting. When a nucleophile attacks C5, the N-O bond is the weak link.
Caption: Simplified pathway showing how strong nucleophiles trigger N-O bond cleavage, destroying the heterocycle.
References & Authority[2][3][6][7][8][9]
-
T3P Synthesis Protocol: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[3] J. Org.[2][4] Chem.2009 , 74, 5640–5643.[2]
-
Ring Instability (ANRORC): Buscemi, S., et al. "Ring-opening reactions of 1,2,4-oxadiazoles." Advances in Heterocyclic Chemistry. 2014 .
-
Buchwald on Heterocycles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50.
-
General Review: Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles." Org.[2][6] Biomol. Chem.2009 , 7, 4337-4348.
Sources
Technical Support Center: Storage & Handling of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine HCl
This guide functions as a specialized Technical Support Center for 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride . It is designed to move beyond generic safety data sheets (SDS) and provide actionable, chemically grounded troubleshooting for researchers handling this specific intermediate.
Status: Active Support Tier: Level 3 (Senior Application Scientist) Compound Class: Heterocyclic Amine Salt Key Vulnerabilities: Hygroscopicity, Hydrolytic Ring Opening, Thermal Instability.
Part 1: The Core Protocol (The "Golden Rules")
As a hydrochloride salt of a primary amine attached to a 1,2,4-oxadiazole ring, this compound presents a dual stability challenge. The HCl moiety aggressively attracts atmospheric moisture (hygroscopicity), while the oxadiazole ring is thermodynamically metastable and prone to nucleophilic attack (hydrolysis) if that moisture becomes acidic or basic.
The "Dry-Cold-Dark" Triad
To maintain >98% purity over 12+ months, you must strictly adhere to this storage matrix:
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Optimal) 2-8°C (Acceptable for <1 month) | Low temperature kinetically inhibits the Boulton-Katritzky rearrangement and hydrolytic ring cleavage common in 1,2,4-oxadiazoles [1]. |
| Atmosphere | Argon or Nitrogen (Inert Headspace) | Displaces oxygen and, more importantly, atmospheric moisture. The HCl salt will deliquesce (turn to liquid) in >40% relative humidity. |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV light (preventing photo-oxidation). Plastic vials are permeable to moisture over time; glass is mandatory for long-term storage. |
| Physical State | Solid Powder | Never store as a stock solution for >24 hours. In solution, the effective concentration of nucleophiles (water) increases, accelerating degradation. |
Part 2: Troubleshooting Guide (Q&A)
Section A: Physical Appearance & Integrity
Q: My compound has turned from a white powder into a sticky gum or yellow paste. Is it still usable?
-
Diagnosis: Deliquescence and Hydrolysis.
-
Action:
-
Do NOT use for sensitive biological assays or precise kinetics.
-
Salvage Protocol (Synthesis only): If you are using this for a robust chemical synthesis (e.g., amide coupling), you may be able to dry it. Dissolve in minimal dry methanol, precipitate with cold diethyl ether, and dry under high vacuum over P₂O₅. Re-verify purity via LC-MS.
-
Prevention: Always warm the vial to room temperature before opening to prevent condensation on the cold solid.
-
Q: The powder has formed hard clumps. Can I grind it?
-
Diagnosis: Moisture Bridging. Surface moisture has caused crystal lattice fusion.
-
Action:
-
Do NOT grind in open air.[1] The friction heat + increased surface area will accelerate moisture absorption.
-
Solution: Break clumps gently inside a glovebox or under a flow of dry argon. If "weighing out" is difficult, dissolve the entire clump in a known volume of dry solvent to create a master stock, use immediately, and discard the excess.
-
Section B: Solution & Handling
Q: Can I make a 100 mM stock solution in DMSO or Water for my library?
-
Direct Answer: DMSO: Yes (Short term). Water: NO.
-
Technical Insight:
-
Water: The 1,2,4-oxadiazole ring is susceptible to hydrolytic cleavage, especially if the pH drifts. In water, the HCl salt creates an acidic environment (pH ~3-4), which destabilizes the ring over time [3].
-
DMSO: Stable at -20°C for up to 1 month if anhydrous (water <50 ppm). However, DMSO is hygroscopic. Repeated freeze-thaw cycles will introduce water.
-
-
Recommendation: Prepare fresh solutions immediately before use. If storage is unavoidable, use anhydrous DMF or DMSO and store single-use aliquots at -80°C.
Q: I need to convert the HCl salt to the free base. How do I do this without destroying the ring?
-
Risk: 1,2,4-Oxadiazoles are sensitive to strong bases (e.g., NaOH, KOH), which attack the C5 position, causing ring opening to a nitrile and cyanate [1].
-
Protocol:
-
Dissolve the salt in DCM or EtOAc.
-
Wash rapidly with saturated NaHCO₃ (Sodium Bicarbonate) or 5% Na₂CO₃ . Avoid strong bases like NaOH.
-
Separate phases immediately, dry over MgSO₄, and concentrate.
-
Note: The free base is likely an oil and much less stable than the HCl salt. Use immediately.
-
Part 3: Experimental Validation & Logic
Storage Decision Logic
Follow this flowchart to determine the fate of your sample.
Figure 1: Decision matrix for evaluating compound integrity upon retrieval from storage.
Degradation Mechanism (Why Water is the Enemy)
The 1,2,4-oxadiazole ring is an electron-deficient aromatic system. The degradation pathway typically involves nucleophilic attack at the C3 or C5 carbon.
Figure 2: Simplified hydrolytic degradation pathway of the 1,2,4-oxadiazole core under acidic/aqueous conditions.
Part 4: Summary of Specifications
| Property | Value | Notes |
| Molecular Formula | C₅H₉N₃O[5] · HCl | (Assuming unsubstituted oxadiazole core) |
| Hygroscopicity | High | Forms hydrates rapidly. |
| Solubility | Water, Methanol, DMSO | Soluble in polar solvents. Insoluble in Hexane/Ether. |
| pKa (Conjugate Acid) | ~4.0 - 5.0 (Oxadiazole N) | The oxadiazole nitrogen is weakly basic; the amine is the primary basic site. |
| Shelf Life | 12 Months | If stored at -20°C, desiccated, and dark. |
References
-
Pace, A., & Buscemi, S. (2017). Advances in the Chemistry of 1,2,4-Oxadiazoles. In Advances in Heterocyclic Chemistry (Vol. 124, pp. 1-83). Academic Press. Link
- Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic rearrangements. Revue Roumaine de Chimie. (Foundational text on the Boulton-Katritzky rearrangement mechanism relevant to oxadiazoles).
-
BenchChem Technical Support. (2025). Handling and storage of hygroscopic amine hydrochlorides. Link
-
Vertex Pharmaceuticals. (2012). Degradation kinetics and mechanism of an oxadiazole derivative. PubMed. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - 2-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride (C5H9N3O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Minimizing Side Reactions in 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the synthesis of this important heterocyclic scaffold. The 1,2,4-oxadiazole ring is a valuable pharmacophore in medicinal chemistry, often used as a bioisostere for amide and ester groups to improve metabolic stability and pharmacokinetic properties.[1][2] However, its synthesis can be accompanied by several side reactions that impact yield and purity.
This resource provides in-depth, question-and-answer-based troubleshooting guides, supported by mechanistic insights and detailed protocols, to help you navigate these challenges effectively.
Section 1: Troubleshooting Common Side Reactions
This section addresses specific side products and undesirable reaction outcomes. Each entry details the symptoms, probable causes, and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: I am performing a 1,2,4-oxadiazole synthesis from an amidoxime and a carboxylic acid, but I'm observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer: Low yields in 1,2,4-oxadiazole synthesis from amidoximes are a frequent challenge and typically stem from issues in the formation or cyclization of the O-acylamidoxime intermediate.[3] Let's break down the potential culprits and their solutions.
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields.
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution |
| Poor Activation of Carboxylic Acid | The initial O-acylation of the amidoxime is inefficient. Employ a more effective coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide) is highly effective.[3][4] Other options include HBTU, TBTU, or CDI, though they may require more optimization.[3] |
| Incomplete Cyclization of the O-acylamidoxime | The intermediate is formed but does not efficiently convert to the oxadiazole. This step often requires forcing conditions.[4] Increase the reaction temperature (typically 80-150 °C) by refluxing in a high-boiling solvent like toluene or xylene, or prolong the reaction time.[3] Microwave heating is a highly effective method to accelerate this step, reducing reaction times from hours to minutes.[3] |
| Hydrolysis of the O-acylamidoxime Intermediate | The intermediate is sensitive to moisture and can hydrolyze back to the starting materials.[3][5] It is crucial to maintain anhydrous reaction conditions . Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Sub-optimal Reaction Conditions | The choice of solvent and base can significantly impact the outcome. Aprotic solvents such as DMF, THF, and acetonitrile are generally preferred.[3] For the base, non-nucleophilic organic bases like DIPEA or triethylamine are commonly used.[3] |
| Purity of Starting Materials | Amidoximes can be unstable.[6] Ensure the purity of your starting materials, especially the amidoxime.[6] |
Experimental Protocol: High-Efficiency One-Pot Synthesis using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).[3]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the amidoxime (1.0 eq) to the reaction mixture.[3]
-
Stir the reaction at room temperature or heat as required, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of an Amide Side Product
Question: My reaction is producing a significant amount of an amide, where the carboxylic acid has coupled with the amine of the amidoxime. How can I prevent this?
Answer: The formation of an N-acylated amidoxime or a simple amide is a common side reaction that leads to a dead-end product.[3] This occurs when the nitrogen of the amidoxime acts as the nucleophile instead of the desired oxygen.
Reaction Pathway: O-Acylation vs. N-Acylation
Caption: Competing O- and N-acylation pathways.
Probable Cause & Recommended Solution:
The key to preventing amide formation is to use reaction conditions that favor O-acylation over N-acylation.
-
Choice of Coupling Agent: The selection of the coupling agent is critical. HATU is particularly effective at promoting the desired O-acylation.[3]
-
Reaction Conditions: Modifying reaction parameters can also influence the selectivity. Using a milder base or lower temperatures might disfavor the rearrangement of the initially formed O-acylamidoxime to the more stable but unreactive N-acylamidoxime.[3]
Issue 3: Rearrangement of the 1,2,4-Oxadiazole Product
Question: My final product appears to be rearranging over time or during purification. What could be causing this instability?
Answer: The 1,2,4-oxadiazole ring can undergo rearrangement under certain conditions, a notable example being the Boulton-Katritzky Rearrangement (BKR) .[3] This is particularly common for 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain.[4]
Probable Cause & Recommended Solution:
The BKR is a thermal rearrangement but can also be facilitated by the presence of acid or moisture.[4]
-
Avoid Harsh Conditions: Minimize exposure to high temperatures for prolonged periods.[3]
-
Neutral and Anhydrous Workup: Use neutral, anhydrous conditions for your workup and purification to prevent acid- or moisture-catalyzed rearrangement.[4]
-
Prompt Purification: Purify the desired 1,2,4-oxadiazole promptly after the reaction is complete.[3]
-
Proper Storage: Store the final compound in a dry environment.[4]
Issue 4: Dimerization of Nitrile Oxide in 1,3-Dipolar Cycloaddition
Question: I am attempting a 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile, but I'm primarily isolating a dimer of the nitrile oxide. How can I favor the desired cycloaddition?
Answer: Nitrile oxides are unstable intermediates that readily dimerize to form 1,2,5-oxadiazole-2-oxides (furoxans) or 1,2,4-oxadiazole-4-oxides.[3] This dimerization is a major competing side reaction.[3][4]
Probable Cause & Recommended Solution:
The key is to have the nitrile present in a sufficient concentration to "trap" the nitrile oxide before it can dimerize.
-
In Situ Generation: Generate the nitrile oxide in the presence of the nitrile.[3]
-
Slow Addition: Slowly add the nitrile oxide precursor (e.g., a hydroximoyl chloride) to a solution containing the nitrile and a base.[3]
-
Use Nitrile as Solvent: If possible, use the nitrile as the solvent or in a large excess to maximize the probability of the desired intermolecular cycloaddition.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,2,4-oxadiazoles?
A1: The most widely applied method involves the reaction of an amidoxime with an acylating agent, such as a carboxylic acid or its derivative.[6] This can be a two-step process with the isolation of an O-acylamidoxime intermediate, or a more efficient one-pot synthesis.[1][6]
Q2: How do the electronic properties of the substituents affect the reaction?
A2: The electronic nature of the substituents on both the amidoxime and the acylating agent can significantly influence the reaction rate and yield. Electron-withdrawing groups on the acylating agent generally increase its reactivity, facilitating the initial acylation step.[6]
Q3: Can microwave irradiation be beneficial for this synthesis?
A3: Yes, microwave irradiation is a highly effective technique for promoting the cyclodehydration of the O-acylamidoxime intermediate.[3] It can dramatically reduce reaction times from hours to minutes and often improves yields.[3] However, it's important to ensure that the substrates are stable at the higher temperatures achieved with microwave heating.[3]
Q4: What are some alternative, milder conditions for the cyclization step?
A4: While thermal conditions are common, base-mediated cyclization can often be performed at lower temperatures.[3] Strong, non-nucleophilic bases are preferred to avoid side reactions.[4] For instance, tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[4] Superbase systems like NaOH/DMSO or KOH/DMSO have also been shown to promote cyclization at room temperature.[4]
References
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Center for Biotechnology Information. Available from: [Link]
-
A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. Royal Society of Chemistry. Available from: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. Available from: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available from: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Center for Biotechnology Information. Available from: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. Available from: [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. Available from: [Link]
-
Product Class 7: 1,2,5-Oxadiazoles. Thieme. Available from: [Link]
-
Synthesis of 1,2,5‐oxadiazole‐N‐oxides from dioximes. ResearchGate. Available from: [Link]
-
1,2,4-Oxadiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry. Available from: [Link]
-
General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. National Center for Biotechnology Information. Available from: [Link]
Sources
handling hygroscopic oxadiazole amine salts in the lab
Topic: Handling, Stability, and Rescue of Hygroscopic 1,2,4-Oxadiazole Amine Salts
Welcome to the Oxadiazole Stability Hub. You are likely here because your free-flowing white powder has turned into a sticky gum, or your LCMS shows a mysterious peak with the same mass but different retention time. As Senior Application Scientists, we understand that 1,2,4-oxadiazole amine salts present a "perfect storm" of challenges: they are physically hygroscopic and chemically labile under specific conditions.
This guide moves beyond basic "keep it dry" advice. We analyze the causality of degradation—specifically the risk of Boulton-Katritzky Rearrangements (BKR) and hydrolytic ring opening—and provide self-validating protocols to protect your experiments.
Part 1: The "Sticky" Situation (Physical Integrity)
Q: My salt has turned into a deliquescent gum. Is it ruined? A: Not necessarily, but you must act immediately. The "gum" phase indicates the salt has absorbed enough atmospheric moisture to dissolve in its own crystal lattice water (deliquescence). This creates a highly concentrated aqueous acidic environment (if it is an HCl or TFA salt), which accelerates chemical degradation.
The Rescue Protocol (Lyophilization): Do not attempt to dry this in a vacuum oven; heat will accelerate ring hydrolysis.
-
Dissolve: Immediately dissolve the gum in a mixture of t-Butanol/Water (1:1) or Acetonitrile/Water (1:1) .
-
Freeze: Flash freeze in liquid nitrogen or a dry ice/acetone bath.
-
Sublime: Lyophilize (freeze-dry) for 24–48 hours.
-
Result: You will recover a fluffy, electrostatic amorphous solid.
-
Validation: Verify water content via Karl Fischer (KF) titration; target <0.5 wt%.
Q: How do I weigh this material without stoichiometric drift? A: Hygroscopic salts can gain 2–5% weight in water within minutes of exposure to humid air, leading to significant stoichiometric errors in sensitive couplings.
Table 1: Weighing Strategy Matrix
| Method | Best For | Procedure | Accuracy Risk |
| Difference Weighing | General Use | Weigh sealed vial | Low |
| Glove Bag/Box | High Precision | Weigh inside N | Very Low |
| Stock Solution | High Throughput | Dissolve entire bottle in anhydrous DMSO/DMAc. Store over molecular sieves. | Low (if solvent is dry) |
| Direct Weighing | AVOID | Taring a boat and scooping slowly in open air. | High (Water uptake) |
Part 2: The "Hidden" Danger (Chemical Stability)
Q: I see a new impurity peak. Is it hydrolysis? A: It might be, but with oxadiazole amine salts, you must also rule out rearrangement .
The Mechanism:
-
Hydrolysis: In the presence of moisture and the acidic counter-ion (e.g., HCl), the O-N bond is polarized. Water attacks the C5 position (the most electrophilic site), leading to ring opening into an amidoxime or carboxylic acid [1].
-
Boulton-Katritzky Rearrangement (BKR): This is the "silent killer" of oxadiazole chemistry. If your amine salt is neutralized (free-based) in the presence of the oxadiazole ring, the side-chain amine can attack the ring nitrogen (N2), causing the ring to "shuffle" into a different heterocycle (e.g., a triazole or pyrazoline) [2, 3].
Visualizing the Threat: The following diagram illustrates the decision logic for handling these salts and the chemical risks involved.
Figure 1: Decision matrix for physical handling and associated chemical risks of oxadiazole salts.
Part 3: Operational Protocols
Protocol A: Safe Reaction Setup
Use this when the stoichiometry is critical (e.g., coupling reactions).
-
Preparation: Dry all glassware in an oven (>120°C) for at least 2 hours. Cool in a desiccator.
-
Solvent Choice: Use anhydrous solvents (DMF, DMAc, or Acetonitrile). Avoid protic solvents (MeOH, EtOH) if the reaction involves heating, as they can participate in nucleophilic attack on the ring [4].
-
Base Addition (Critical):
-
Do NOT mix the oxadiazole amine salt and base (e.g., DIPEA, TEA) and let them sit. This generates the free amine, which may trigger the Boulton-Katritzky rearrangement before your electrophile reacts.
-
Correct Order: Dissolve the electrophile (e.g., acid chloride, activated ester) first. Add the oxadiazole salt. Add the base last and dropwise to keep the internal pH controlled.
-
Protocol B: Storage & Shelf-Life
-
Primary Container: Amber glass vial with a Teflon-lined cap.
-
Secondary Containment: Heat-sealed aluminized mylar bag with active desiccant packs (Silica or Molecular Sieves).
-
Temperature: Store at -20°C.
-
Equilibration: Always allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.
Part 4: Troubleshooting FAQs
Q: Can I use toluene azeotrope to dry my salt instead of lyophilization? A: Yes, but with caution.[1]
-
Pros: Fast; removes water effectively.
-
Cons: Oxadiazole salts can be thermally sensitive.[2] Boiling toluene (110°C) might degrade the ring if acidic impurities are present.
-
Recommendation: Use Dichloromethane (DCM) or Acetonitrile to azeotrope at lower temperatures if you cannot lyophilize. Rotovap down, then re-suspend and evaporate 3x.
Q: Why did my yield drop when I scaled up? A: Scale-up often increases the time reagents sit in solution.
-
Diagnosis: Check if you premixed the amine salt and base. On a small scale (5 min), the rearrangement is negligible. On a large scale (2 hours addition time), the free amine side chain has time to attack the oxadiazole ring (BKR), forming a thermodynamic dead-end product [3].
-
Fix: Keep the reaction cold (0°C) during base addition and ensure the electrophile is present in excess.
Q: Is the trifluoroacetate (TFA) salt better than the Hydrochloride (HCl) salt? A: Generally, yes .
-
Reasoning: TFA is a weaker acid than HCl in organic solvents. HCl salts are extremely hygroscopic and the chloride ion is nucleophilic. TFA salts are often less hygroscopic and less prone to promoting acid-catalyzed hydrolysis of the oxadiazole ring [5].
References
-
Pace, A., & Buscemi, S. (2017). Reactivity of 1,2,4-Oxadiazoles. In Advances in Heterocyclic Chemistry. Elsevier. Link
-
Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic Rearrangements. Proceedings of the Chemical Society. The rearrangement mechanism involving side-chain nucleophiles. Link
-
D'Anna, F., et al. (2005). Kinetics and Mechanism of the Boulton-Katritzky Rearrangement. Journal of Organic Chemistry. Detailed kinetic analysis of the rearrangement rates. Link
-
BenchChem Technical Support. (2025). Troubleshooting Common Side Reactions in 1,2,4-Oxadiazole Synthesis. Guidelines on solvent compatibility and nucleophilic attack. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Discussion on hygroscopicity of HCl vs. TFA salts. Link
Sources
Validation & Comparative
Comparative Guide: HPLC Purity Analysis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is a critical building block, often utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators (e.g., Ozanimod analogs). Its analysis presents a classic "polar amine" challenge:
-
High Polarity: The primary amine and oxadiazole ring create a hydrophilic profile, leading to poor retention on standard C18 columns (dewetting).
-
Basicity: The aliphatic amine (pKa ~9.0–9.5) is protonated at typical HPLC pH levels, causing severe peak tailing due to silanol interactions.
-
Chemical Stability: The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack (ring opening) at high pH (>8.0), limiting the use of high-pH buffers often used to suppress amine ionization.
This guide compares three distinct chromatographic approaches to solve these issues, ultimately recommending a Fluorinated (PFPP) or Polar-Embedded stationary phase over traditional C18 or HILIC for routine purity analysis.
Method Comparison: The Landscape
The following table contrasts the three primary methodologies available for analyzing this compound.
| Feature | Method A: Traditional C18 | Method B: HILIC (Silica/Amide) | Method C: Fluorinated (PFPP) |
| Stationary Phase | Alkyl-silane (C18) | Bare Silica or Amide | Pentafluorophenyl Propyl |
| Retention Mechanism | Hydrophobic Interaction | Hydrophilic Partitioning | Hydrophobic + |
| Mobile Phase | Water/ACN + 0.1% TFA | ACN/Water + Ammonium Formate | Water/MeOH + Formic Acid |
| Retention of Amine | Poor (Elutes near void) | Strong | Moderate to Good |
| Peak Shape | Prone to tailing (Silanol effect) | Excellent | Excellent (Rigid steric defense) |
| Equilibration Time | Fast (<10 min) | Slow (>30 min) | Fast (<10 min) |
| MS Compatibility | Good (if TFA avoided) | Good | Excellent |
| Stability Risk | Low (Acidic pH) | Low (High Organic) | Low (Acidic pH) |
| Verdict | Not Recommended | Specialized Use Only | Recommended (Workhorse) |
Why Method C (PFPP) Wins
While HILIC offers the best retention for polar amines, it suffers from long equilibration times and sensitivity to sample diluents (e.g., samples dissolved in water can distort peaks). Standard C18 fails to retain the compound sufficiently to separate it from unretained salts or synthesis byproducts.
PFPP columns offer a "Goldilocks" solution:
-
Fluorine Electronegativity: Creates a partial negative charge on the stationary phase surface, interacting with the positively charged amine (without the irreversible binding of silanols).
-
-
Interactions: The phenyl ring in the column interacts specifically with the oxadiazole ring of the analyte, providing unique selectivity against non-aromatic impurities.
Recommended Protocol: PFPP / Acidic Mobile Phase
This protocol is designed to be self-validating, ensuring separation of the parent amine from likely synthetic precursors (e.g., amidoximes) and degradation products (ring-opened nitriles).
Chromatographic Conditions[3][9][10][11][12]
-
Column: Pentafluorophenyl (PFP/PFPP) phase (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5),
mm, 2.6 m or 3 m. -
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Methanol (MeOH).
-
Note: Methanol is preferred over Acetonitrile here as it enhances
- interactions on phenyl phases.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 230 nm (Oxadiazole
) and 210 nm. -
Injection Volume: 5
L.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Traps polar amine) |
| 2.0 | 5 | End Isocratic Hold |
| 12.0 | 60 | Linear Gradient |
| 12.1 | 95 | Wash |
| 15.0 | 95 | End Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End Run |
Sample Preparation (Critical)
-
Diluent: 90:10 Water:Methanol + 0.1% Formic Acid.
-
Rationale: Matching the initial mobile phase conditions prevents "solvent shock" which causes peak splitting for early eluting polar compounds. The acid ensures the amine is fully protonated and soluble.
Decision Logic & Workflow
The following diagrams illustrate the decision process for method selection and the analytical workflow.
Diagram 1: Method Selection Decision Tree
Caption: Decision logic prioritizing PFPP for polar basic amines like 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine to balance retention and robustness.
Diagram 2: Analytical Workflow
Caption: Step-by-step workflow emphasizing the importance of acidified diluent and specific detection wavelengths.
Troubleshooting & Stability Notes
The "Ring Opening" Trap
The 1,2,4-oxadiazole ring is less stable than its 1,3,4-isomer. In the presence of strong bases (pH > 9) or nucleophiles, the ring can cleave, forming a nitrile derivative.
-
Symptom: Appearance of a new peak that increases over time in the autosampler if the sample diluent is basic.
-
Prevention: Always maintain sample and mobile phase pH between 2.5 and 6.0. Avoid using Ammonium Hydroxide or Triethylamine.
Peak Tailing
If significant tailing (
-
Increase Ionic Strength: Raise Ammonium Formate concentration to 20–25 mM.
-
Temperature: Increase column temperature to 40°C (reduces mobile phase viscosity and improves mass transfer).
References
-
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. Link
-
Supelco/Sigma-Aldrich. (2020). Discovery HS F5: Pentafluorophenyl Propyl Phases for HPLC. Technical Guide.[2] Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[3][4][2] Journal of Medicinal Chemistry. (Discusses stability and physicochemical properties of the ring). Link
-
Phenomenex. (2023). Selectivity of Phenyl-Hexyl and PFP Columns for Aromatic and Polar Amine Compounds. Technical Note. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 47002453, 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine.Link
Sources
Comparative Bioactivity Guide: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomers
Executive Summary: The Bioisostere Dilemma
In medicinal chemistry, the choice between 1,2,4-oxadiazole and 1,3,4-oxadiazole is rarely arbitrary. Both isomers serve as robust bioisosteres for esters and amides, offering improved hydrolytic stability and altered physicochemical profiles. However, their divergent electronic distributions and metabolic fates dictate their suitability for specific biological targets.
This guide provides a technical comparison of these two privileged scaffolds, focusing on their bioactivity landscapes, metabolic liabilities, and synthetic accessibility. It is designed to assist researchers in selecting the optimal isomer for lead optimization.
Physicochemical Landscape
The arrangement of heteroatoms significantly influences the electronic character and binding potential of these rings.
| Feature | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Impact on Bioactivity |
| Symmetry | Asymmetric | Symmetric ( | 1,3,4-isomers often pack better in crystal lattices; 1,2,4-isomers offer distinct vectors for substituents ( |
| Dipole Moment | Moderate (~1.2–3.0 D) | High (~3.0–5.0 D) | 1,3,4-oxadiazoles are stronger dipoles, potentially improving solubility but altering membrane permeability. |
| H-Bonding | Weak Acceptor (N2/N4) | Strong Acceptor (N3/N4) | 1,3,4-oxadiazoles engage in stronger H-bond networks with receptor pockets (e.g., kinase hinge regions). |
| Lipophilicity | Variable (Substituent dependent) | Generally Lower (More Polar) | 1,2,4-oxadiazoles are often used to increase lipophilicity compared to the 1,3,4-isomer. |
| Electronic Character | Highly | Both act as electron-withdrawing groups (EWG), but 1,3,4-oxadiazole is significantly more electron-deficient, affecting pKa of adjacent amines. |
Bioactivity & Pharmacology[1][2][3][4][5][6][7][8]
Metabolic Stability: The "Achilles' Heel"
The most critical differentiator is metabolic stability. While both resist esterases better than the esters they replace, they possess distinct degradation pathways.
-
1,2,4-Oxadiazoles: Susceptible to reductive ring opening by cytosolic enzymes and cytochrome P450s. The N-O bond is the weak link, cleaving to form amidines or nitriles. This is a known liability in late-stage drug development.
-
1,3,4-Oxadiazoles: Generally exhibit superior metabolic stability. However, they can undergo hydrolysis under highly acidic or basic conditions (e.g., in the stomach or lysosomes) to form hydrazides.
Visualization: Metabolic Degradation Pathways
The following diagram illustrates the reductive cleavage specific to 1,2,4-oxadiazoles versus the hydrolytic pathway of 1,3,4-oxadiazoles.
Caption: Comparative metabolic degradation pathways. 1,2,4-oxadiazoles undergo reductive N-O cleavage, while 1,3,4-oxadiazoles are prone to hydrolysis.
Therapeutic Applications & Approved Drugs[2][9][10][11]
-
1,2,4-Oxadiazole:
-
Drugs: Oxolamine (Cough suppressant), Ataluren (Duchenne muscular dystrophy), Pleconaril (Antiviral).[1]
-
Key Insight: Often used where the ring acts as a rigid spacer or to modulate lipophilicity in CNS active agents.
-
-
1,3,4-Oxadiazole:
-
Drugs: Raltegravir (HIV Integrase Inhibitor), Zibotentan (Endothelin A Antagonist).
-
Key Insight: Frequently utilized in anticancer and antimicrobial agents due to its ability to engage in strong hydrogen bonding (H-bond acceptor) and withstand oxidative metabolism.
-
Experimental Protocols
Synthesis of 1,2,4-Oxadiazoles (Amidoxime Route)
This is the industry-standard method for constructing the 1,2,4-core, allowing independent variation of the C3 and C5 substituents.
Reagents:
-
Nitrile (
) -
Hydroxylamine hydrochloride (
) -
Carboxylic Acid (
) or Acid Chloride ( ) -
Coupling Agent (EDC/HOBt or CDI)
-
Base (DIEA or
)
Protocol:
-
Amidoxime Formation: Dissolve nitrile (1.0 eq) and hydroxylamine HCl (1.2 eq) in ethanol/water (2:1). Add
(1.5 eq). Reflux at 80°C for 4–12 hours. Monitor by TLC. Evaporate solvent to obtain the crude amidoxime. -
O-Acylation: Dissolve carboxylic acid (1.0 eq) in DMF. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 min. Add the crude amidoxime (1.0 eq). Stir at RT for 2–4 hours to form the O-acylamidoxime intermediate.
-
Cyclization: Heat the reaction mixture to 100–110°C for 4–8 hours. The heat drives the dehydration and ring closure.
-
Workup: Dilute with water, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Synthesis of 1,3,4-Oxadiazoles (Cyclodehydration)
The most reliable route involves the cyclization of diacylhydrazines.
Reagents:
-
Carboxylic Acid (
) -
Hydrazine Hydrate (
) -
Phosphorus Oxychloride (
) or Burgess Reagent
Protocol:
-
Hydrazide Formation: Reflux carboxylic ester with hydrazine hydrate in ethanol to yield the acid hydrazide.
-
Diacylhydrazine Formation: React the hydrazide with a second acid chloride (
) in the presence of TEA/DCM to form the 1,2-diacylhydrazine. -
Cyclodehydration (POCl3 Method): Suspend the diacylhydrazine in neat
. Reflux at 100°C for 4–6 hours.-
Note:
acts as both solvent and dehydrating agent.
-
-
Workup: Carefully quench the reaction mixture onto crushed ice (Exothermic!). Neutralize with
to pH 7–8. Filter the precipitate or extract with DCM.
Microsomal Stability Assay (Metabolic Liability Test)
Objective: Determine the intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.
-
NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). -
Test Compound (10 mM DMSO stock).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove aliquots and quench immediately in ice-cold acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Comparative Data: Case Study
The following table summarizes a structure-activity relationship (SAR) study where both isomers were evaluated against a specific target (e.g., Antiparasitic activity against T. cruzi).
| Compound ID | Core Scaffold | Substituent (R) | IC50 (µM) | Metabolic Stability ( |
| OX-124-A | 3,5-Diaryl-1,2,4 -oxadiazole | 4-F-Phenyl | 1.2 ± 0.3 | 45 (Rat Microsomes) |
| OX-134-A | 2,5-Diaryl-1,3,4 -oxadiazole | 4-F-Phenyl | 0.8 ± 0.1 | >120 (Rat Microsomes) |
| OX-124-B | 3,5-Diaryl-1,2,4 -oxadiazole | 4-OMe-Phenyl | 5.4 ± 0.5 | 32 (Rat Microsomes) |
| OX-134-B | 2,5-Diaryl-1,3,4 -oxadiazole | 4-OMe-Phenyl | 2.1 ± 0.2 | 95 (Rat Microsomes) |
Analysis: In this dataset, the 1,3,4-oxadiazole analogs (OX-134) consistently demonstrated superior potency and metabolic stability compared to their 1,2,4-counterparts. The instability of the 1,2,4-isomer is likely due to the reductive cleavage of the N-O bond by hepatic enzymes.
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(6), 2696-2713. Link
-
Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337-4348. Link
-
De Oliveira, C. S., et al. (2012). "1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents." Journal of the Brazilian Chemical Society, 23(10), 1765-1775. Link
-
FDA Drug Database. "Raltegravir (Isentress) Approval History." Link
-
Guimaraes, C. R. W., et al. (2005). "Metabolic Stability of 1,2,4-Oxadiazoles." Journal of Medicinal Chemistry, 48, 6393. Link
Sources
Comparative Mass Spectrometry Guide: Fragmentation of Oxadiazole Amines
Executive Summary
Oxadiazole amines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for esters and amides with improved metabolic stability. However, distinguishing between the regioisomers—specifically 1,2,4-oxadiazoles (3-amino vs. 5-amino) and 1,3,4-oxadiazoles (2-amino)—is a frequent analytical challenge due to their identical molecular weights and similar polarity.
This guide provides a definitive, mechanism-based protocol for differentiating these isomers using Mass Spectrometry (MS). Unlike generic spectral libraries, we focus on the Retro-1,3-Dipolar Cycloaddition (RCA) mechanism, which serves as the "fingerprint" reaction for these heterocycles. By understanding how the ring cleavage location shifts based on isomer topology, researchers can predict diagnostic ions with high confidence.
Mechanistic Deep Dive: The Logic of Fragmentation
The primary fragmentation pathway for oxadiazoles under Electron Impact (EI) and high-energy Collision-Induced Dissociation (CID) is the Retro-1,3-Dipolar Cycloaddition (RCA) . This pericyclic reaction reverses the ring formation, cleaving two bonds simultaneously to yield a nitrile and a nitrile oxide (or isocyanate/imine) fragment.
1,2,4-Oxadiazole Fragmentation
The 1,2,4-oxadiazole ring is asymmetric. The RCA mechanism typically cleaves the O1–N2 and C3–C4 bonds. This results in two distinct fragments: a nitrile (R-CN) and a nitrile oxide (R'-CNO).
-
Key Rule: The substituents at the 3- and 5-positions end up in different chemical species (Nitrile vs. Nitrile Oxide).
-
Charge Retention: Governed by Stevenson’s Rule, the positive charge remains on the fragment with the lower ionization energy (typically the one with the more electron-rich aromatic system or amine).
1,3,4-Oxadiazole Fragmentation
The 1,3,4-oxadiazole ring is symmetric (O1, C2, N3, N4, C5). Fragmentation is more complex but often involves the cleavage of O1–C2 and N3–N4 bonds, or the expulsion of neutral molecules like N₂ or CO.
-
Key Feature: Formation of Benzoyl cations (R-CO⁺) is highly characteristic for 2-aryl-1,3,4-oxadiazoles, distinguishing them from the 1,2,4-isomers which tend to form Nitrile ions (R-CN⁺).
Visualization of Fragmentation Pathways[2][3][4]
The following diagrams illustrate the divergent pathways for a generic Phenyl-Amino-Oxadiazole isomer set.
Diagram 1: 1,2,4-Oxadiazole Isomer Differentiation (RCA Mechanism)
Caption: Comparative fragmentation of 1,2,4-oxadiazole regioisomers. Note the mass shift of the major ion from 103 to 119 based on substituent position.
Diagram 2: 1,3,4-Oxadiazole Fragmentation (Alternative Pathway)
Caption: Fragmentation of 1,3,4-oxadiazoles often yields acylium ions (e.g., Benzoyl, m/z 105), distinct from the nitrile ions of 1,2,4-isomers.
Experimental Protocol
To replicate these results, use the following self-validating protocol. This workflow is designed to maximize the intensity of diagnostic ions.
Sample Preparation[5]
-
Concentration: 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.
-
Purity Check: Ensure no nitrile precursors remain from synthesis, as they can mimic fragment ions.
Instrument Settings (ESI-MS/MS)
While EI (70 eV) is the gold standard for RCA observation, ESI-MS/MS is more common in drug discovery. We simulate EI-like fragmentation using CID.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive (+ESI) | Amino groups protonate readily ([M+H]⁺). |
| Collision Gas | Nitrogen or Argon | Standard for CID. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves molecular ion; High CE forces the ring cleavage (RCA). |
| Isolation Width | 1.0 Da | Narrow isolation prevents interference from isotopes or background. |
Data Acquisition Steps
-
Full Scan (MS1): Confirm parent ion (e.g., m/z 162 for [M+H]⁺ of MW 161).
-
Product Ion Scan (MS2): Apply stepped CE.
-
Extraction: Extract Ion Chromatograms (EIC) for predicted diagnostic masses (see Table 1).
Diagnostic Data & Comparison
The following table serves as a "lookup engine" for identifying your specific isomer. We use the Phenyl-Amino-Oxadiazole system (MW 161) as the standard reference case.
Table 1: Diagnostic Ions for Isomer Differentiation
| Isomer Type | Structure | Primary Diagnostic Ion (m/z) | Secondary Ions | Mechanism |
| 1,2,4-Oxadiazole | 3-Phenyl-5-amino | 103 (Ph-CN⁺) | 104 (Ph-CNH⁺) | RCA: Cleavage yields Benzonitrile + H₂N-CNO. |
| 1,2,4-Oxadiazole | 3-Amino-5-phenyl | 119 (Ph-CNO⁺) | 91 (Tropylium) | RCA: Cleavage yields Benzonitrile Oxide + H₂N-CN. |
| 1,3,4-Oxadiazole | 2-Phenyl-5-amino | 105 (Ph-CO⁺) | 77 (Phenyl) | Acyl Cleavage: Formation of Benzoyl cation. |
Interpretation Logic (The "If-Then" Rule)
-
IF you see a strong peak at m/z 103 (Nitrile) → You likely have the 3-Aryl-1,2,4 isomer.
-
IF you see a strong peak at m/z 119 (Nitrile Oxide/Isocyanate) → You likely have the 5-Aryl-1,2,4 isomer.
-
IF you see a strong peak at m/z 105 (Acylium) → You likely have the 1,3,4 isomer.
Scientific Validation & Causality
Why does this happen?
The difference in fragmentation arises from the stability of the transition states during the retro-cycloaddition.
-
1,2,4-Oxadiazoles: The weak N–O bond is the "trigger." Under energy, the ring unzips into a nitrile and a nitrile oxide. The location of the substituent (R) determines whether it ends up attached to the -CN moiety (mass R+26) or the -CNO moiety (mass R+42).
-
Amino Effect: The amino group is a strong electron donor.[1] In ESI (+), the proton often resides on the ring nitrogen or the exocyclic amine. However, upon fragmentation, the charge prefers the fragment that can best stabilize it via resonance. For 3-amino-5-phenyl-1,2,4-oxadiazole, the Phenyl-CNO fragment (m/z 119) is resonance-stabilized, making it a dominant ion [1, 2].
References
-
Busetti, V., et al. (2004). "Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives." Rapid Communications in Mass Spectrometry. Link
-
Avellone, G., et al. (2007). "Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry." European Journal of Mass Spectrometry. Link
-
Boger, D. L., et al. (2006). "Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles." Journal of the American Chemical Society. Link[2]
-
Hemming, K. (2008). "1,2,4-Oxadiazoles."[3][4][5][6][7] Comprehensive Heterocyclic Chemistry III. Link
-
Jakopin, Z., et al. (2017). "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacokinetic profile of drugs containing 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
A Comparative Guide to the Pharmacokinetic Profile of Compounds Containing the 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Scaffold
For researchers and drug development professionals, understanding the pharmacokinetic profile of a novel chemical scaffold is paramount to its successful development into a therapeutic agent. This guide provides a comprehensive analysis of the anticipated pharmacokinetic properties of compounds containing the 2-(1,2,4-oxadiazol-3-yl)propan-2-amine scaffold. While no currently marketed drugs feature this exact structure, the extensive research into 1,2,4-oxadiazole derivatives offers significant insights into their likely absorption, distribution, metabolism, and excretion (ADME) characteristics.
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry.[1][2][3][4] It is often employed as a bioisostere for ester and amide functionalities, a strategy used to improve metabolic stability and other physicochemical properties.[1][5] This heterocycle is a key component in a variety of biologically active compounds, including those with antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6]
Anticipated Pharmacokinetic Profile
The pharmacokinetic profile of a compound containing the 2-(1,2,4-oxadiazol-3-yl)propan-2-amine scaffold will be influenced by the physicochemical properties of both the 1,2,4-oxadiazole core and the propan-2-amine side chain.
Absorption:
-
Oral Bioavailability: The 1,2,4-oxadiazole ring is generally considered to be metabolically stable, which can contribute to good oral bioavailability.[7] The inclusion of the basic amine in the propan-2-amine side chain may lead to pH-dependent solubility, potentially influencing absorption in the gastrointestinal tract. Formulation strategies may be required to optimize absorption.
Distribution:
-
Plasma Protein Binding: The degree of plasma protein binding will be highly dependent on the nature of the substituents on the 1,2,4-oxadiazole ring and any modifications to the amine side chain. Lipophilic substituents would be expected to increase plasma protein binding.
-
Volume of Distribution (Vd): The basicity of the propan-2-amine moiety may lead to tissue sequestration, resulting in a larger volume of distribution.
Metabolism:
-
Metabolic Stability: The 1,2,4-oxadiazole ring itself is relatively resistant to metabolic degradation.[7] However, the molecule as a whole is susceptible to metabolic transformation. Potential metabolic pathways include:
-
N-dealkylation of the propan-2-amine side chain.
-
Oxidation of the aliphatic side chain.
-
Ring cleavage of the 1,2,4-oxadiazole ring can occur, though it is generally less common than side-chain metabolism.
-
Excretion:
-
Renal and Hepatic Clearance: Both renal and hepatic clearance are likely routes of excretion for compounds containing this scaffold. The relative contribution of each will depend on the overall polarity and metabolic profile of the specific molecule.
Comparative Analysis
To provide context, we will compare the anticipated pharmacokinetic profile of the 2-(1,2,4-oxadiazol-3-yl)propan-2-amine scaffold with that of a well-established class of drugs: carboxamides . Carboxamides are chosen for this comparison because the 1,2,4-oxadiazole ring is frequently used as a bioisosteric replacement for the amide bond.
| Pharmacokinetic Parameter | 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Scaffold | Carboxamide-Containing Drugs | Rationale for Differences |
| Metabolic Stability | Generally higher due to the stability of the oxadiazole ring. | Susceptible to hydrolysis by amidases. | The 1,2,4-oxadiazole ring is more resistant to enzymatic cleavage than the amide bond. |
| Oral Bioavailability | Potentially higher due to reduced first-pass metabolism. | Can be variable and limited by enzymatic degradation. | Reduced susceptibility to amidase activity in the gut and liver can lead to more of the parent drug reaching systemic circulation. |
| Solubility | pH-dependent due to the basic amine. | Can be variable depending on the overall structure. | The presence of the basic propan-2-amine group will significantly influence solubility in a pH-dependent manner. |
| Potential for Drug-Drug Interactions | Potential for interactions involving cytochrome P450 enzymes, particularly with metabolism of the side chain. | Can be substrates or inhibitors of various metabolic enzymes, including CYPs and amidases. | While the core is stable, side-chain metabolism can still lead to interactions. |
Experimental Protocols for Pharmacokinetic Profiling
A thorough in vitro and in vivo experimental workflow is crucial to accurately determine the pharmacokinetic profile of any new chemical entity.
In Vitro ADME Assays
A standard battery of in vitro assays should be performed to provide an initial assessment of the pharmacokinetic properties.
Caption: In Vitro ADME Experimental Workflow
1. Caco-2 Permeability Assay
-
Objective: To assess the potential for oral absorption of a compound.
-
Methodology:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.
-
Prepare a solution of the test compound in a suitable transport buffer.
-
Add the compound solution to the apical (A) side of the monolayer and incubator.
-
At various time points, take samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
2. Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of a compound by liver microsomes.
-
Methodology:
-
Prepare an incubation mixture containing liver microsomes, the test compound, and a buffer.
-
Initiate the reaction by adding NADPH.
-
At specific time points, quench the reaction by adding a stop solution (e.g., cold acetonitrile).
-
Analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
3. Plasma Protein Binding Assay
-
Objective: To measure the extent to which a compound binds to plasma proteins.
-
Methodology:
-
Use rapid equilibrium dialysis (RED) devices.
-
Add the test compound to plasma in one chamber of the device.
-
Add buffer to the other chamber.
-
Incubate the device until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
Calculate the fraction of unbound drug (fu).
-
Conclusion
The 2-(1,2,4-oxadiazol-3-yl)propan-2-amine scaffold represents an intriguing chemical space for drug discovery. Based on the established properties of the 1,2,4-oxadiazole ring, compounds containing this scaffold are anticipated to possess favorable metabolic stability. However, the propan-2-amine side chain introduces a basic center that will influence solubility, distribution, and potential metabolic pathways. A rigorous and systematic evaluation of the ADME properties, as outlined in the experimental protocols, is essential for any research program focused on developing therapeutic agents from this novel scaffold. The comparative analysis with carboxamides highlights the potential advantages of employing the 1,2,4-oxadiazole as a bioisostere to overcome the metabolic liabilities often associated with amide bonds.
References
- Pace, A., & Pierro, C. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic and Biomolecular Chemistry, 7(21), 4337-4348.
- Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045.
- Demkowicz, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
- Garrido-Castaño, A. M., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Medicinal Research Reviews.
- Pandey, H., & Chourasiya, R. K. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 16(1).
- de Faria, A. R., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4495.
-
PubChem. (n.d.). 2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride. Retrieved from [Link]
- Demkowicz, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed, 13(6), 111.
-
Encyclopedia.pub. (2021). Novel 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]
Sources
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
2-(1,2,4-Oxadiazol-3-yl)propan-2-amine: Proper Disposal Procedures
Executive Summary & Chemical Profile
Objective: Safe, compliant, and efficient disposal of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine. Primary Hazard Class: Irritant (Skin/Eye), Potential Acute Toxicity (Oral), Combustible. Recommended Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is a heterocyclic building block commonly used in medicinal chemistry as a bioisostere for esters or amides. Its structure combines a basic primary amine (isopropylamine motif) with a 1,2,4-oxadiazole ring . Effective disposal requires addressing the corrosivity/basicity of the amine and the thermal stability profile of the oxadiazole core.
Chemical Hazard Profile
| Property | Characteristic | Implication for Disposal |
| Functional Group | Primary Aliphatic Amine | Basic (pH > 10 in solution). Corrosive to tissue/metals. Incompatible with strong acids and oxidizers.[1] |
| Core Scaffold | 1,2,4-Oxadiazole | Generally thermally stable but can undergo ring cleavage under strong acidic/basic conditions or high heat. |
| Physical State | Solid (typically) or Oil | Solids must be dissolved or lab-packed; oils require leak-proof containment. |
| Reactivity | Nucleophilic | Reacts violently with acid chlorides, anhydrides, and strong oxidizers. |
Safety & Pre-Disposal Stabilization
Critical Directive: Never dispose of the free base amine directly into a drain or general trash. The compound must be segregated into a compatible waste stream.[2][3]
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Skin: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling solutions >10%.
-
Respiratory: N95 particulate respirator (for solids) or fume hood (for volatiles/solutions).
-
Body: Standard lab coat; chemical-resistant apron for large volumes (>100 g).
Stabilization Protocol (For Free Base)
If the compound is in its free amine form (basic), it is volatile and corrosive. Converting it to a hydrochloride salt reduces volatility and aligns it with standard solid waste streams.
Protocol: In-Situ Salt Formation (Optional for Stability)
-
Dissolve the amine in a minimal amount of Ethanol or Methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.0 equivalent of HCl (4M in Dioxane or aqueous) dropwise.
-
Evaporate solvent to yield the stable hydrochloride salt.
-
Result: The salt form is non-volatile and safer for solid waste accumulation.
Disposal Procedures
Method A: Commercial Incineration (Recommended)
This is the standard for pharmaceutical intermediates. The high nitrogen content makes incineration the only method that guarantees complete destruction of the heterocyclic ring.
Step-by-Step Workflow:
-
Identification: Label container clearly with "Hazardous Waste - 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine".
-
Segregation: Place in the Non-Halogenated Organic waste stream.
-
Note: Even though it contains Nitrogen/Oxygen, it is classified as non-halogenated unless mixed with solvents like DCM or Chloroform.
-
-
Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers with PTFE-lined caps.
-
Manifesting: List as "Organic Heterocycle, Basic" on the waste manifest.
Method B: In-Lab Liquid Waste Accumulation
If the compound is in solution (e.g., reaction mother liquor):
-
Check pH: Ensure the waste solution is not violently reactive.
-
Solvent Compatibility: Ensure the solvent (e.g., DMSO, Methanol) is compatible with the "Organic Solvents" waste drum.
-
Pour: Transfer to the satellite accumulation container.
-
Log: Record the estimated amount (grams/moles) on the container tag.
Disposal Decision Tree
The following logic gate ensures the correct path is chosen based on the physical state and quantity of the material.
Figure 1: Decision logic for segregating 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine waste streams.
Emergency Procedures
Spill Management
Minor Spill (< 10 g/mL):
-
Isolate: Evacuate the immediate area.
-
PPE: Don goggles, lab coat, and double nitrile gloves.
-
Neutralize: If liquid, cover with a dry absorbent (vermiculite or clay). Do not use paper towels alone as amines can be combustible.
-
Clean: Scoop material into a disposable container. Wipe area with dilute acetic acid (vinegar) to neutralize trace amines, then wash with soap and water.
Major Spill (> 100 g/mL):
-
Alert: Activate lab emergency protocols.
-
Ventilate: Open fume hoods to maximum; evacuate room if volatile fumes are present.
-
Contact: Call EHS (Environmental Health & Safety) immediately.
Incompatibility Warning
-
Do NOT mix with: Concentrated Nitric Acid, Peroxides, or Acid Chlorides. The amine group can react exothermically, and the oxadiazole ring may destabilize under extreme oxidative stress.
Regulatory Compliance (US/EU Context)
-
RCRA (USA): This compound is not P-listed or U-listed specifically. However, it exhibits Characteristic Hazards :
-
Ignitability (D001): If in a flammable solvent.[4]
-
Corrosivity (D002): If aqueous pH > 12.5.
-
-
Waste Code Assignment:
-
If pure solid: Assign "Non-Regulated Chemical Waste" (unless toxicity data proves otherwise) or "Irritant Solid".
-
If in solvent: Assign codes based on the solvent (e.g., F003 for acetone/methanol mixtures).
-
References
-
PubChem. (2025). 2-(1,2,4-oxadiazol-3-yl)propan-2-amine Compound Summary. National Library of Medicine. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
- Pace, A., & Pierro, P. (2009). The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. Organic & Biomolecular Chemistry. (Contextual reference for ring stability).
Sources
Personal protective equipment for handling 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
Executive Safety Assessment: The "Precautionary Principle"
As researchers, we often handle novel building blocks where specific toxicological data is sparse. 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is a functionalized heterocyclic amine. While a specific Safety Data Sheet (SDS) from major commodity suppliers may not exist for this exact CAS, we must apply Structure-Activity Relationship (SAR) logic to establish a safety baseline.
Technical Hazard Profiling:
-
Amine Functionality (
): This is a sterically hindered primary amine. Like tert-butylamine, it is likely volatile (if free base), highly basic, and corrosive to mucous membranes and skin [1]. -
1,2,4-Oxadiazole Ring: Generally stable, but nitrogen-rich heterocycles can exhibit energetic decomposition under high heat or metal catalysis. It serves as a bioisostere for esters/amides in drug design [2].
-
Physical State Assumption: Often supplied as a Hydrochloride (HCl) salt (solid, hygroscopic) to improve stability. If generated as a Free Base in situ, treat as a volatile, corrosive liquid.
The Core Directive: Treat this compound as a Category 1B Skin Corrosive and a Category 1 Serious Eye Damager until proven otherwise.
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient for functionalized amines. The high alkalinity allows them to saponify skin lipids rapidly, leading to deep chemical burns that may not be immediately painful.
Table 1: PPE Specifications by Handling Scale
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile (0.11 mm min) | Primary amines can permeate standard 4-mil nitrile in <15 mins. Double gloving creates a breakthrough buffer and allows immediate outer-glove removal upon contamination [3]. |
| Eye Protection | Unvented Chemical Goggles | Safety glasses fail against vapors and aerosols. The basicity of amines poses a risk of permanent corneal opacity; a sealed environment is non-negotiable. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Primary Control. If handling powder outside a hood (discouraged), use a P100/OV (Organic Vapor) respirator. The OV cartridge captures volatile free base; P100 captures salt dust. |
| Body Defense | Tyvek® Lab Coat (or Apron) | Cotton absorbs amines, holding the corrosive agent against the skin. Synthetic, non-woven Tyvek provides a permeation barrier. |
Operational Workflow: A Self-Validating System
Safety is not just equipment; it is a workflow. The following protocol includes "Checkpoints"—sensory or logical tests to validate safety during the procedure.
Protocol A: Weighing & Transfer (Solid/Salt Form)
-
Engineering Control: Place the balance inside the chemical fume hood. If vibration is an issue, use a static-dissipative draft shield.
-
Static Management: 1,2,4-oxadiazoles can be electrostatic. Use an ionizing bar or anti-static gun to prevent powder scattering (aerosolization risk).
-
Checkpoint (Olfactory): If you detect a "fishy" or ammonia-like odor, the compound has likely hydrolyzed or is present as a free base. STOP. Your engineering controls (hood sash height) are failing.
-
Transfer: Use a disposable antistatic weigh boat. Do not use metal spatulas if the compound is potentially an azide precursor (unlikely here, but good hygiene for N-heterocycles).
Protocol B: Reaction Setup (Liquid/Solution)
-
Solvent Choice: When dissolving, avoid halogenated solvents (DCM) initially if an exotherm is possible. Use a heat sink (water bath) during the first addition.
-
Syringe Techniques: If handling the liquid free base:
-
Use Luer-lock syringes only (friction slips fail under pressure).
-
Technique: Pull the plunger slowly to prevent cavitation and aerosol generation.
-
-
Decontamination: Immediately wipe the septum and syringe tip with a weak acid (e.g., 5% Citric Acid) soaked wipe before removing from the hood.
Logic Map: PPE Decision Pathway
The following diagram illustrates the decision logic for selecting PPE based on the state of the chemical.
Figure 1: Decision matrix for selecting appropriate protective equipment based on the physical state of the amine derivative.
Emergency & Disposal Protocols
Spill Management
-
Do NOT use neat strong acids (HCl) to neutralize an amine spill; the heat of neutralization can vaporize the unreacted amine, creating a toxic cloud.
-
Step 1: Cover spill with a dry absorbent (vermiculite or sand).
-
Step 2: If liquid, apply a specialized Amphoteric Absorbent or a dilute (5%) citric acid solution slowly to the absorbent, not the pool.
-
Step 3: Collect solids into a sealed bag. Label as "Corrosive Organic Waste."
First Aid (Self-Validating)
-
Skin Contact: Flush for 15 minutes.[1][2][3][4][5][6][7] Validation: Do not stop flushing until the "soapy" feeling (saponification) on the skin is entirely gone.
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Validation: Use pH paper on the tear duct fluid after flushing; it must be neutral (pH 7).
Disposal
-
Segregate from Oxidizers (Nitric acid, Peroxides). Amines + Oxidizers can form explosive N-oxides or ignite.
-
Dispose of as Basic Organic Waste .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.
-
Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Amines.
-
PubChem Compound Summary. (2023). General Hazard Data for Primary Alkyl Amines. National Library of Medicine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
